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Foundational

The Application Scientist’s Guide to (4-Bromopyridin-2-yl)methanamine Dihydrochloride: Physicochemical Profiling and Synthetic Workflows

Executive Summary In modern drug discovery and medicinal chemistry, the selection of bifunctional building blocks is critical for enabling late-stage diversification. (4-Bromopyridin-2-yl)methanamine dihydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the selection of bifunctional building blocks is critical for enabling late-stage diversification. (4-Bromopyridin-2-yl)methanamine dihydrochloride (CAS: 1001414-95-4) represents a highly versatile scaffold, offering orthogonal reactivity through its primary aliphatic amine and its electrophilic aryl bromide moiety.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic safety data sheets. Here, we will dissect the physicochemical causality behind its formulation, detail self-validating experimental workflows for its integration into complex molecular architectures, and review its proven utility in synthesizing advanced therapeutics, including mTORC, SMARCA, and TRPA1 inhibitors.

Physicochemical Profiling & Structural Logic

Understanding the physical and chemical properties of a building block is the first step in predicting its behavior in complex reaction matrices. The quantitative data for (4-Bromopyridin-2-yl)methanamine dihydrochloride is summarized below, sourced from validated 1[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(4-bromopyridin-2-yl)methanamine dihydrochloride
CAS Number 1001414-95-4
Molecular Formula C₆H₇BrN₂ · 2HCl (or C₆H₉BrCl₂N₂)
Molecular Weight 259.96 g/mol
SMILES Cl.Cl.NCc1cc(Br)ccn1
Physical State Solid (Crystalline Powder)
Solubility Profile High solubility in polar protic solvents (H₂O, MeOH); Requires neutralization for solubility in aprotic solvents (DCM, DMF).
The Causality of the Dihydrochloride Salt Form

Why is this compound commercially supplied and synthetically utilized as a dihydrochloride salt rather than a free base?

  • Oxidative and Thermal Stability: The free base of a pyridylmethanamine is highly nucleophilic and prone to atmospheric oxidation and slow polymerization (intermolecular nucleophilic attack on the bromopyridine ring). Protonating both the primary amine and the pyridine nitrogen completely passivates these nucleophilic centers, granting the salt indefinite shelf life at room temperature.

  • Stoichiometric Precision: The hygroscopic nature of free aliphatic amines often leads to variable water content, ruining stoichiometric calculations. The crystalline dihydrochloride salt allows for precise molar weighing, which is critical for high-yielding catalytic cross-coupling or stoichiometric amide bond formations.

Validated Experimental Protocols (Self-Validating Systems)

To utilize this compound effectively, the dihydrochloride salt must be managed intelligently in situ. The following protocols are designed as self-validating systems—meaning the reaction conditions inherently drive the reaction to completion while providing clear analytical checkpoints to verify success.

Protocol A: High-Efficiency Amide Coupling

This workflow is utilized extensively in the synthesis of 2[2].

  • Causality of Reagents: HATU is selected because it generates an active HOAt ester that is highly resistant to racemization and reacts rapidly with primary amines. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, while its basicity ( pKa​≈10.5 ) is perfectly tuned to neutralize the two equivalents of HCl from our starting material, liberating the free amine in situ.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2​ , dissolve the target carboxylic acid (1.0 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M concentration). Stir for 10 minutes at room temperature to ensure complete formation of the active ester.

  • Neutralization & Coupling: Add (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.1 eq) to the mixture. Immediately add DIPEA (2.5 to 3.0 eq). Note: The excess DIPEA is mathematically required—2.0 eq to neutralize the dihydrochloride salt, and 0.5-1.0 eq to maintain a basic environment for the coupling.

  • Propagation: Stir the reaction at room temperature for 18 hours.

  • Validation Checkpoint (LC-MS): Sample 5 μ L of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS. The system is self-validating if the UV trace shows complete consumption of the carboxylic acid and the MS trace shows the exact mass of the product [M+H]+ .

  • Workup: Concentrate the mixture under reduced pressure to remove DMF. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . The basic wash removes HOAt and unreacted acid. Dry the organic layer over Na2​SO4​ and purify via silica gel chromatography.

Protocol B: Reductive Amination

This workflow is critical for synthesizing secondary amines, as demonstrated in the development of 3[3].

  • Causality of Reagents: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reductant. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting aldehyde but perfectly tuned to reduce the transient, highly electrophilic iminium ion.

Step-by-Step Methodology:

  • Imine Formation: Combine the target aldehyde (1.0 eq) and (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.0 eq) in anhydrous Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) and DIPEA (2.0 eq) to liberate the free amine.

  • Validation Checkpoint (TLC/NMR): Stir for 2 hours. A quick TLC (or crude 1H NMR) should show the disappearance of the aldehyde proton ( ≈9−10 ppm) and the appearance of the imine proton ( ≈8−8.5 ppm).

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (2.5 eq) portion-wise to control the mild exothermic release.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH4​Cl to destroy excess hydride. Extract with Dichloromethane (DCM), dry over MgSO4​ , and purify.

Applications in Targeted Therapeutics

The true value of (4-Bromopyridin-2-yl)methanamine dihydrochloride lies in its orthogonal reactivity. Once the primary amine is functionalized (via Protocols A or B), the 4-bromo position on the pyridine ring remains untouched. This aryl bromide serves as a prime candidate for late-stage Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This strategic bifunctionality has been heavily leveraged in recent drug discovery campaigns:

  • Pim/mTORC Kinase Inhibitors: Reductive amination of the primary amine with 2-oxoquinoline derivatives yielded potent dual inhibitors targeting cancer cell proliferation[3].

  • PIPK Inhibitors: Palladium-catalyzed cross-coupling at the 4-bromo position was utilized to generate complex 4 acting as Phosphatidylinositol Phosphate Kinase inhibitors[4].

  • TRPA1 Modulators: Sulfonamide formation at the primary amine yielded substituted heterocyclic compounds effective in treating 5[5].

Workflow Visualization

G Core (4-Bromopyridin-2-yl)methanamine dihydrochloride RedAm Reductive Amination Core->RedAm Amide Amide Coupling Core->Amide PdCoup Pd-Catalyzed Coupling Core->PdCoup mTOR Pim/mTORC Kinase Inhibitors RedAm->mTOR SMARCA SMARCA2/4 Inhibitors Amide->SMARCA PIPK PIPK Inhibitors PdCoup->PIPK

Caption: Orthogonal reactivity and downstream drug discovery applications of the title compound.

References

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • WO2025099307A1 - Compounds and pharmaceutical compositions thereof for the treatment of diseases Source: Google Patents URL
  • WO2019126733A1 - Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors Source: Google Patents URL
  • WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators Source: Google Patents URL

Sources

Exploratory

Crystal structure and molecular weight of (4-Bromopyridin-2-yl)methanamine dihydrochloride

An In-depth Technical Guide: Physicochemical Characterization of (4-Bromopyridin-2-yl)methanamine Dihydrochloride Authored for Researchers, Scientists, and Drug Development Professionals Abstract (4-Bromopyridin-2-yl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Physicochemical Characterization of (4-Bromopyridin-2-yl)methanamine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromopyridin-2-yl)methanamine dihydrochloride is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its structural and physical properties are paramount for its application in synthesizing novel chemical entities with potential therapeutic value. This guide provides a comprehensive overview of the essential physicochemical parameters of this compound, focusing on the determination of its molecular weight and the elucidation of its crystal structure. We present not only the established data but also the detailed, field-proven methodologies required to obtain and validate these characteristics, ensuring scientific rigor and reproducibility in a research and development setting.

Molecular Identity and Weight Verification

The foundational step in characterizing any chemical compound is the unambiguous confirmation of its molecular formula and weight. This data serves as the basis for all subsequent stoichiometric calculations and structural analysis.

Compound Specifications

A summary of the key identifiers and the theoretical molecular weight for (4-Bromopyridin-2-yl)methanamine dihydrochloride is provided below.

PropertyValueSource
Chemical Name (4-Bromopyridin-2-yl)methanamine dihydrochloride-
CAS Number 1001414-95-4[1]
Molecular Formula C₆H₉BrCl₂N₂[1]
Molecular Weight 259.95 g/mol [1]
Parent Compound CAS 865156-50-9[2][3]
Parent MW 187.04 g/mol [2][4]
Experimental Verification: Mass Spectrometry

While the theoretical molecular weight is calculated from the molecular formula, experimental verification is essential for confirming the identity and purity of a synthesized batch. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Principle of Mass Spectrometry: The technique measures the mass-to-charge ratio (m/z) of ions.[5][6] A sample is first vaporized and ionized, creating charged molecules or molecular fragments. These ions are then accelerated by an electric field and separated by a magnetic field based on their m/z ratio.[7][8] The detector records the relative abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact ionized molecule (the molecular ion peak) confirms the molecular weight.[5][9]

Caption: Workflow for molecular weight confirmation using mass spectrometry.

  • Sample Preparation: Accurately weigh approximately 1 mg of (4-Bromopyridin-2-yl)methanamine dihydrochloride. Dissolve it in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the expected mass range. This ensures the accuracy of the m/z measurement.

  • Ionization: Electrospray ionization (ESI) is a common and gentle method for this type of molecule. Set the ion source to positive ion mode, as the amine groups are readily protonated. The expected ion would be [M+H]⁺, where 'M' is the mass of the free base (187.04 Da). Due to the dihydrochloride salt form, observing the free base is common after ionization.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu). The molecular ion of the free base, [C₆H₇BrN₂ + H]⁺, should be observed. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by ~2 Da (e.g., at ~188 and ~190 m/z), providing strong evidence for the presence of a single bromine atom.

  • Data Analysis: Identify the peak corresponding to the molecular ion. The measured m/z should match the calculated value within the instrument's mass accuracy tolerance (typically <5 ppm for HRMS).

Crystal Structure Elucidation

The three-dimensional arrangement of atoms in a solid-state material is defined by its crystal structure. For drug development professionals, this information is critical as it influences properties like solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic structure of small molecules.[10][11][12]

The Crystallization Imperative

The primary and often most challenging step in SCXRD is growing a high-quality single crystal.[11][12] The goal is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice, free of significant defects. Rapid precipitation leads to polycrystalline or amorphous solids, which are unsuitable for this technique.

Causality in Crystallization: The choice of solvent and crystallization technique is critical. A suitable solvent system is one in which the compound has moderate solubility. If solubility is too high, the solution will be undersaturated, and no crystals will form. If it is too low, the compound will precipitate immediately. Slow changes in conditions (e.g., solvent evaporation, temperature change) are used to gradually bring the solution to a state of supersaturation, which is the driving force for crystal nucleation and growth.[12]

  • Slow Evaporation: The compound is dissolved in a suitable solvent in a vial covered with a perforated lid. The solvent evaporates slowly over days or weeks, increasing the solute concentration and inducing crystallization.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is placed on a slide and inverted over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, solubility typically drops, leading to crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Principle of SCXRD: When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern.[10][11] By measuring the angles and intensities of these diffracted beams, scientists can generate a 3D map of the electron density within the crystal. From this map, the precise positions of all atoms, bond lengths, and bond angles can be determined.

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. Mount the crystal on a specialized loop or glass fiber.

  • Data Collection: Place the mounted crystal on the goniometer head of the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage. The instrument then rotates the crystal in the X-ray beam, collecting thousands of diffraction spots.

  • Data Processing: The collected raw data is processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

  • Structure Solution and Refinement: Computational software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit.

  • Validation: The final structural model is validated using established crystallographic metrics. Once validated, the structure is often deposited in a public database like the Cambridge Structural Database (CSD) for small molecules.[11]

Note: As of this writing, a public crystal structure for (4-Bromopyridin-2-yl)methanamine dihydrochloride has not been deposited in major databases. The protocol described is the definitive method by which its structure would be determined.

Synthesis Considerations

The compound is typically synthesized from precursors like 4-bromopyridine hydrochloride. The synthetic route can involve multiple steps, such as esterification, amination, and degradation reactions, to build the final molecule.[13][14] The purity of the final product is crucial, as impurities can interfere with both mass spectrometry analysis and, more significantly, the crystallization process.

Conclusion

The precise characterization of (4-Bromopyridin-2-yl)methanamine dihydrochloride is a prerequisite for its effective use in research and drug development. Its molecular weight of 259.95 g/mol is confirmed through mass spectrometry, a technique that also verifies its elemental composition via isotopic patterns. While its specific crystal structure is not yet publicly available, the established and robust methodology of single-crystal X-ray diffraction provides the definitive path for its elucidation. The detailed protocols and workflows presented in this guide offer the scientific community a validated framework for the analysis of this and other related small-molecule intermediates, ensuring data integrity and advancing the pace of discovery.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds? Retrieved April 9, 2026.
  • IUCr Journals. (n.d.). Electron Crystallography of Small Organic Molecules: Criteria for Data Collection and Strategies for Structure Solution. Retrieved April 9, 2026.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved April 9, 2026.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved April 9, 2026.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved April 9, 2026.
  • ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved April 9, 2026.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved April 9, 2026.
  • MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved April 9, 2026.
  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved April 9, 2026.
  • BLD Pharm. (n.d.). (4-Bromopyridin-2-yl)methanamine | 865156-50-9. Retrieved April 9, 2026.
  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved April 9, 2026.
  • Sigma-Aldrich. (n.d.). (4-Bromopyridin-2-yl)methanamine | 865156-50-9. Retrieved April 9, 2026.
  • CymitQuimica. (n.d.). (4-Bromopyridin-2-yl)methanamine hydrochloride. Retrieved April 9, 2026.
  • Apollo Scientific. (n.d.). (4-Bromopyridin-2-yl)methanamine | 865156-50-9. Retrieved April 9, 2026.
  • ChemicalBook. (n.d.). (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR spectrum. Retrieved April 9, 2026.
  • Ark Pharma Scientific Limited. (n.d.). (4-Bromopyridin-2-yl)methanamine hydrochloride | CAS:1001414-95-4. Retrieved April 9, 2026.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved April 9, 2026.
  • Synthonix. (n.d.). (4-Bromopyridin-2-yl)methanamine dihydrochloride - [B42982]. Retrieved April 9, 2026.
  • PubChemLite. (n.d.). (4-bromopyridin-2-yl)methanamine (C6H7BrN2). Retrieved April 9, 2026.
  • PubChem. (n.d.). (6-Bromopyridin-2-yl)methanamine dihydrochloride. Retrieved April 9, 2026.
  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine. Retrieved April 9, 2026.
  • Benchchem. (n.d.). Scale-Up Synthesis of N-(4-Bromopyridin-2-yl)acetamide: An Application Note and Protocol. Retrieved April 9, 2026.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (4-Bromopyridin-2-yl)methanamine Dihydrochloride in Polar Solvents

This guide provides a comprehensive framework for understanding, experimentally determining, and interpreting the solubility of (4-Bromopyridin-2-yl)methanamine dihydrochloride. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for understanding, experimentally determining, and interpreting the solubility of (4-Bromopyridin-2-yl)methanamine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a practical and scientifically grounded approach to characterizing this important bifunctional building block.

Introduction: The Critical Role of Solubility

(4-Bromopyridin-2-yl)methanamine, in its dihydrochloride salt form, is a key intermediate in medicinal chemistry and materials science.[1] Its structure, featuring a reactive aminomethyl group and a synthetically versatile bromopyridine core, makes it a valuable synthon.[2] However, to effectively utilize this compound in reaction design, purification, formulation, and biological screening, a thorough understanding of its solubility is paramount.

Solubility is a critical determinant of a compound's bioavailability and therapeutic effectiveness.[3] For an active pharmaceutical ingredient (API) or a key intermediate, poor solubility can create significant hurdles in development, from inconsistent reaction kinetics to challenges in creating viable dosage forms.[4] Salt formation, such as the dihydrochloride salt of an amine, is a primary strategy employed to enhance the aqueous solubility of ionizable compounds.[5][6] This guide will provide the foundational knowledge and practical methodologies to fully characterize the solubility profile of (4-Bromopyridin-2-yl)methanamine dihydrochloride in relevant polar solvents.

Physicochemical Characterization and Theoretical Solubility Profile

A prediction of solubility begins with an understanding of the compound's fundamental physicochemical properties. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding concept.[7]

(4-Bromopyridin-2-yl)methanamine dihydrochloride is the salt of a basic compound. The presence of two hydrochloride moieties significantly increases its polarity and ionic character compared to the free base.

Key Physicochemical Properties:

PropertyValueSource
Compound Name (4-Bromopyridin-2-yl)methanamine dihydrochloride-
CAS Number 1001414-95-4[8][9]
Molecular Formula C₆H₉BrCl₂N₂[10]
Molecular Weight 259.96 g/mol [10]
Structure A pyridine ring substituted with a bromine atom and a methanamine group, complexed with two equivalents of hydrochloric acid.-
Parent Compound (Free Base) (4-Bromopyridin-2-yl)methanamine[11]
Parent CAS 865156-50-9[11]

As a polar, ionic salt, (4-Bromopyridin-2-yl)methanamine dihydrochloride is expected to exhibit the highest solubility in polar protic solvents capable of forming strong ion-dipole interactions and hydrogen bonds.[12] Its solubility will likely decrease in polar aprotic solvents and be negligible in nonpolar solvents.

Predicted Solubility in Common Polar Solvents:

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticHighExcellent capacity for ion-dipole interactions and hydrogen bonding to solvate the chloride anions and the protonated amine.[12]
Methanol Polar ProticHigh to MediumLower aliphatic alcohols are effective at solvating ionic salts, though generally less so than water.[12]
Ethanol Polar ProticMediumAs alkyl chain length increases, polarity decreases, typically reducing solubility for ionic compounds.[12]
Dimethyl Sulfoxide (DMSO) Polar AproticMedium to LowHigh polarity can dissolve many salts, but the lack of a hydroxyl group for hydrogen bond donation may limit solubility compared to protic solvents.
Acetonitrile Polar AproticLowPossesses a significant dipole moment but is a poor hydrogen bond donor, making it less effective for solvating this type of salt.
Isopropanol Polar ProticMedium to LowIncreased steric hindrance and lower polarity compared to ethanol will likely reduce solubility.[13]

Note: This table provides estimations based on chemical principles. Experimental verification is essential for quantitative assessment.

A Practical Guide to Experimental Solubility Determination

The Isothermal Equilibrium Method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12] This method involves generating a saturated solution in the presence of excess solid solute and quantifying the concentration in the liquid phase after equilibrium has been reached.

Mandatory Equipment and Materials
  • (4-Bromopyridin-2-yl)methanamine dihydrochloride (>99% purity)

  • Analytical grade polar solvents (e.g., Water, Methanol, Ethanol)

  • Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

  • Analytical balance (4-decimal places)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Calibrated thermometer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

Experimental Workflow: Isothermal Equilibrium Method

The following diagram outlines the critical steps for accurate solubility determination.

G Diagram 1: Isothermal Equilibrium Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a known volume of solvent in a sealed vial. prep2 Create replicates for each solvent system (n=3). prep1->prep2 equil1 Place vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C). prep2->equil1 Begin Equilibration equil2 Agitate for a pre-determined time (24-72 hours) to ensure equilibrium is reached. equil1->equil2 sep1 Allow vials to stand undisturbed at temperature for >1 hour. equil2->sep1 End Agitation sep2 Centrifuge the samples to pellet the excess undissolved solid. sep1->sep2 analysis1 Carefully withdraw clear supernatant. sep2->analysis1 Isolate Supernatant analysis2 Filter supernatant through a 0.22 µm syringe filter. analysis1->analysis2 analysis3 Dilute sample accurately with a suitable mobile phase. analysis2->analysis3 analysis4 Quantify concentration using a validated HPLC method against a calibration curve. analysis3->analysis4

Caption: A step-by-step workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions : Add an excess amount of (4-Bromopyridin-2-yl)methanamine dihydrochloride to a vial containing a precisely known volume (e.g., 2.0 mL) of the chosen polar solvent. "Excess" means that undissolved solid should be clearly visible. This ensures the solution is saturated. Prepare at least three replicates for each solvent.

  • Equilibration : Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period, typically 24 to 72 hours, to ensure that the system reaches thermodynamic equilibrium.[12] The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

  • Phase Separation : After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle. Centrifuge the vials to firmly pellet the undissolved solid. This step is critical to avoid transferring solid particles into the analysis sample.[12]

  • Sample Preparation and Analysis : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticulates. Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated HPLC-UV method. The concentration of the compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte.

  • Calculation : Calculate the solubility using the measured concentration and the dilution factor. Express the final result in standard units such as mg/mL and mol/L.

Interpretation of Results: Beyond the Numbers

Accurate measurement of salt solubility can be complex. Several factors can influence the outcome, and a senior scientist must consider these nuances to avoid misinterpretation.[5][14]

Kinetic vs. Equilibrium Solubility

What is often measured in high-throughput screening is kinetic solubility, which reflects the concentration at which a compound precipitates from a stock solution. In contrast, the method described above measures equilibrium (or thermodynamic) solubility, which is the true saturation point of the most stable crystalline form. For development purposes, equilibrium solubility is the more definitive and crucial value.[14] Some salts can initially dissolve to form a supersaturated solution (a higher kinetic solubility) before precipitating as a less soluble form.[5] Monitoring the concentration over time is key to distinguishing these phenomena.

The Influence of pH and Self-Buffering

For an amine dihydrochloride, solubility in aqueous media is highly pH-dependent. The dissolution of the salt itself can alter the pH of the solution, a phenomenon known as self-buffering.[5] This means the final pH of the saturated solution should always be measured and reported alongside the solubility value, as it is a critical piece of the experimental context. The pH-solubility profile of a basic salt typically shows high solubility at low pH, which decreases as the pH increases towards the pKa of the free base.[14]

G Diagram 2: Factors Influencing Salt Solubility Measurement Sol Measured Solubility Value Temp Temperature Temp->Sol Time Equilibration Time Time->Sol Solid Amount of Excess Solid Solid->Sol pH Solution pH (Self-Buffering) pH->Sol Form Solid-State Form (Polymorphs) Form->Sol Ion Common Ion Effect Ion->Sol

Caption: Key experimental variables that can affect the measured solubility of a pharmaceutical salt.

Solid-State Analysis

It is best practice to analyze the remaining solid residue after the experiment (e.g., by XRPD, DSC, or microscopy) to confirm that the compound has not converted to a different solid form (e.g., a hydrate, solvate, or the free base).[14] Such a transformation would mean the measured solubility corresponds to the new form, not the original salt.

Conclusion

Determining the solubility profile of (4-Bromopyridin-2-yl)methanamine dihydrochloride is not a one-off measurement but a systematic investigation. By combining theoretical predictions with rigorous experimental methodology, researchers can generate reliable and reproducible data. This guide provides the necessary framework to perform these studies with scientific integrity, ensuring that the resulting solubility data is robust and fit for purpose in any research or drug development program. Understanding the "why" behind each experimental step and being aware of the potential complexities are the hallmarks of a thorough scientific approach to material characterization.

References

  • Title: Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.[5][14] Source: Google Search. URL:

  • Title: API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications.[3] Source: Google Search. URL:

  • Title: Solubility of Anhalamine Hydrochloride: A Qualitative Overview - Benchchem.[12] Source: Google Search. URL:

  • Title: Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore.[15] Source: Google Search. URL:

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[6] Source: Google Search. URL:

  • Title: (4-Bromopyridin-2-yl)methanamine hydrochloride - CymitQuimica.[8] Source: Google Search. URL:

  • Title: Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride - Benchchem.[13] Source: Google Search. URL:

  • Title: (6-Bromopyridin-2-yl)methanamine dihydrochloride | C6H9BrCl2N2 | CID 86767596.[10] Source: Google Search. URL:

  • Title: 3-Bromo-2-(bromomethyl)pyridine - Pipzine Chemicals.[1] Source: Google Search. URL:

  • Title: Drug Solubility: Importance and Enhancement Techniques - PMC.[4] Source: Google Search. URL: [Link]

  • Title: (4-Bromopyridin-2-yl)methanamine hydrochloride | CAS:1001414-95-4.[9] Source: Google Search. URL: [Link]

  • Title: (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.[2] Source: Google Search. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies and Protocols for the Suzuki-Miyaura Cross-Coupling of (4-Bromopyridin-2-yl)methanamine dihydrochloride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura cross-coupling reaction using (4-Bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura cross-coupling reaction using (4-Bromopyridin-2-yl)methanamine dihydrochloride. This valuable building block presents unique challenges due to the presence of two acidic protons and two potential catalyst-coordinating nitrogen atoms. We present detailed mechanistic insights, key parameter optimization strategies, and two robust experimental protocols—a direct coupling method and a more conservative N-protection strategy—to enable the efficient synthesis of 2-(aminomethyl)-4-arylpyridines, a scaffold of significant interest in medicinal chemistry.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forming C-C bonds.[1] In pharmaceutical development, this reaction is instrumental in constructing biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[2]

(4-Bromopyridin-2-yl)methanamine is a particularly useful building block, offering a handle for diversification at the 4-position of the pyridine ring while retaining a key aminomethyl functional group for further elaboration. However, its use in the dihydrochloride salt form introduces specific challenges that can lead to reaction failure if not properly addressed:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen and the primary amine can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle or lead to complete deactivation of the catalyst.[3][4]

  • Stoichiometric Base Requirement: The dihydrochloride salt requires at least two equivalents of base for neutralization before the catalytic cycle can even begin. An insufficient amount of base is a common cause of failed reactions with such substrates.

  • Solubility Issues: The salt form of the starting material may have poor solubility in common aprotic solvents used for Suzuki couplings, potentially hindering reaction kinetics.[4]

This guide explains the causality behind experimental choices to navigate these challenges, providing reliable protocols grounded in established mechanistic principles.

Mechanistic Core of the Suzuki-Miyaura Reaction

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base plays a critical role, not only as a proton scavenger but as an essential activator of the boronic acid, forming a more nucleophilic "ate" complex required for efficient transmetalation.[7][8]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Ar-Ar' (Desired Product) trans_complex->product_out sub_in Ar-X (4-Bromopyridin-2-yl)methanamine sub_in->oa_complex boron_in Ar'-B(OH)₂ + Base boron_in->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Coupling with Aminopyridines

Success with challenging substrates like (4-Bromopyridin-2-yl)methanamine hinges on the careful selection of four key parameters.

  • Catalyst and Ligand System: The primary challenge is preventing the substrate's nitrogen atoms from poisoning the palladium catalyst.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., XPhos, SPhos), are highly effective.[9][10] These ligands create a sterically hindered environment around the palladium center, which favors the desired catalytic steps over inhibitory binding by the aminopyridine.[10] Using a pre-formed catalyst (precatalyst) can also ensure the efficient generation of the active Pd(0) species.[4]

  • Base Selection and Stoichiometry: The choice of base is critical. It must be strong enough to deprotonate the aminomethyl dihydrochloride and activate the boronic acid but not so harsh as to cause degradation.[8]

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice. It is a strong enough base for activation but is generally non-nucleophilic, minimizing side reactions.

    • K₂CO₃ or Cs₂CO₃ (Potassium or Cesium Carbonate): Also widely used, particularly cesium carbonate, which can enhance reaction rates due to the higher solubility of its boronate salts.[7]

    • Stoichiometry is Paramount: A minimum of 3 equivalents of base is typically required: 2 equivalents to neutralize the dihydrochloride salt and at least 1 equivalent to drive the catalytic cycle. Using 3.5-4.0 equivalents is a robust starting point.

  • Solvent System: The solvent must solubilize the reagents, particularly the polar starting material salt and the inorganic base. A mixture of an aprotic organic solvent with water is often ideal.[11]

    • Dioxane/H₂O or Toluene/H₂O: Classic combinations that balance the solubility of organic and inorganic components.

    • Degassing: It is imperative to thoroughly degas the solvent and reaction mixture to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[4]

  • N-Protection Strategy: When direct coupling proves challenging, protecting the primary amine is a highly reliable alternative. Converting the amine to a less coordinating group, such as a Boc-carbamate or an acetamide, effectively eliminates its ability to poison the catalyst.[3][12] This adds a step to the synthesis but often dramatically improves the yield and reproducibility of the Suzuki coupling.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: Direct Suzuki-Miyaura Coupling (Unprotected Amine)

This protocol attempts the direct coupling and relies on a carefully optimized catalyst system and base stoichiometry to overcome catalyst inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and finely ground K₃PO₄ (4.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%). Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 5:1 v/v, 0.1 M concentration relative to the halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4–18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Coupling via N-Boc Protected Intermediate

This two-step approach is often more reliable and is recommended if Protocol 1 provides low yields.

Part A: N-Boc Protection

  • Suspend (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.0 equiv.) in Dichloromethane (DCM).

  • Add Triethylamine (Et₃N, 2.5 equiv.) and stir for 15 minutes to liberate the free base.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a catalytic amount of DMAP.

  • Stir at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate. The crude N-Boc protected product is often pure enough for the next step or can be purified by chromatography.

Part B: Suzuki-Miyaura Coupling of N-Boc Protected Halide

  • Reagent Preparation: To an oven-dried Schlenk flask, add the N-Boc protected (4-Bromopyridin-2-yl)methanamine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-4 mol%).

  • Inert Atmosphere & Solvent Addition: Follow steps 3 and 4 from Protocol 1, using a suitable degassed solvent like Dioxane/H₂O (4:1).

  • Reaction & Monitoring: Heat the reaction at 80–100 °C and monitor its progress.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1. The final product will be the N-Boc protected coupled product, which can be deprotected under standard acidic conditions (e.g., TFA in DCM) if desired.

Data Summary and Comparison

The following table summarizes the key parameters for the proposed protocols. Yields are estimates based on literature for similar challenging aminopyridine substrates.[10][13]

ParameterProtocol 1: Direct CouplingProtocol 2: N-Protected CouplingRationale & Key Considerations
Substrate Dihydrochloride SaltN-Boc Protected Free BaseEliminating the free amine in Protocol 2 significantly reduces catalyst inhibition potential.[3]
Base (Equiv.) K₃PO₄ (4.0)K₂CO₃ (2.0)Protocol 1 requires >2 eq. just for salt neutralization. Protocol 2 only needs base for the catalytic cycle.[8]
Catalyst (mol%) XPhos Pd G3 (1-3%)Pd(PPh₃)₄ (3-5%)Protocol 1 requires a specialized, bulky ligand system. Protocol 2 can often succeed with standard catalysts.[9][10]
Solvent Dioxane / H₂O (5:1)Dioxane / H₂O (4:1)Aqueous mixtures aid in dissolving the base and polar starting materials.[11]
Temperature 90–110 °C80–100 °CHigher temperatures may be needed for the more challenging direct coupling.
Est. Yield Range 30–75%70–95%Yields are highly substrate-dependent but Protocol 2 is generally more robust and higher-yielding.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This workflow provides a logical approach to diagnosing and solving common problems.

Caption: A logical workflow to diagnose and resolve failed reactions.

  • No Reaction (Starting Material Unchanged): The most likely culprit is catalyst inhibition or insufficient activity.[3]

    • Solution: Ensure at least 4 equivalents of a strong base like K₃PO₄ are used. Switch to a more robust catalyst system (e.g., a Buchwald G3 precatalyst with XPhos). If this fails, implement the N-protection strategy (Protocol 2).

  • Protodeboronation (Aryl Halide Consumed, but Boronic Acid is Replaced by -H): This side reaction occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex.[4]

    • Solution: Use anhydrous solvents and ensure the base is thoroughly dried. Alternatively, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can suppress this pathway.

  • Homocoupling (Biaryl Product of Boronic Acid Dimerization is Observed): This is often caused by the presence of oxygen.[4]

    • Solution: Improve the degassing procedure for all solvents (e.g., use freeze-pump-thaw cycles or sparge with argon for an extended period). Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Catalyst Decomposition (Reaction Mixture Turns Black): This indicates the formation of palladium black, meaning the Pd(0) has precipitated out of the catalytic cycle.

    • Solution: This is another sign of ligand failure or catalyst poisoning. Use a more robust, sterically shielding ligand or switch to the N-protection strategy.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. (n.d.). Benchchem.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. (n.d.). Benchchem.
  • A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-C
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Application Notes: N-(4-Bromopyridin-2-yl)acetamide in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Challenges In Suzuki Coupling Reaction. (2025, November 12). Kairav Chemofarbe Industries Ltd.

Sources

Application

Application Note: Amide Bond Formation Strategies Utilizing (4-Bromopyridin-2-yl)methanamine Dihydrochloride

Chemical Profiling & Strategic Considerations (4-Bromopyridin-2-yl)methanamine dihydrochloride is a highly versatile building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and TR...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Strategic Considerations

(4-Bromopyridin-2-yl)methanamine dihydrochloride is a highly versatile building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and TRPA1 modulators. Structurally, it features a highly nucleophilic primary aliphatic amine insulated from an electron-withdrawing pyridine ring by a methylene spacer.

However, its formulation as a dihydrochloride salt presents specific synthetic challenges. The two equivalents of hydrochloric acid protonate both the primary amine and the pyridine nitrogen. To achieve successful amide bond formation, the synthetic strategy must account for complete neutralization of the salt, selection of an appropriate non-nucleophilic base, and the use of coupling reagents that tolerate the orthogonal 4-bromo substituent. The bromide acts as a critical handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), meaning the amidation conditions must be mild enough to prevent premature dehalogenation.

Mechanistic Causality: Overcoming the Dihydrochloride Barrier

The success of coupling a dihydrochloride salt relies entirely on the precise management of reaction stoichiometry and base selection.

  • Base Selection (Causality): We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) or pyridine. DIPEA's conjugate acid has a pKa of ~10.7, making it sufficiently basic to deprotonate the primary ammonium ion (pKa ~9–10). More importantly, its steric bulk prevents it from acting as a competitive nucleophile against the highly reactive active ester intermediate, a common side reaction documented in comprehensive peptide coupling reviews .

  • Stoichiometric Imperative: Exactly 2.0 equivalents of base are consumed merely to liberate the free base (neutralizing the pyridinium and the primary ammonium). An additional 1.5 to 2.0 equivalents are required to drive the activation of the carboxylic acid and neutralize the acidic by-products of the coupling reagent. Therefore, a minimum of 3.5 to 4.0 equivalents of DIPEA is mandatory.

  • Coupling Reagent Dynamics: For discovery-scale (<5 g), HATU is preferred due to the rapid kinetics driven by the highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) ester intermediate . For process-scale (>5 g), T3P (Propylphosphonic anhydride) is utilized to avoid the explosive hazards of triazoles and to simplify workup via water-soluble phosphate by-products .

G A Carboxylic Acid (R-COOH) B HATU + DIPEA (Activation) A->B C OAt-Active Ester (Electrophile) B->C G Target Amide + HOAt By-product C->G Nucleophilic Attack D (4-Bromopyridin-2-yl) methanamine·2HCl E DIPEA (≥3.5 eq) (Desalting) D->E F Free Amine (Nucleophile) E->F F->G

Mechanistic workflow of HATU-mediated amide coupling with amine dihydrochloride salts.

Quantitative Data & Reagent Stoichiometry

To ensure reproducibility and minimize the generation of unreactive by-products (such as guanidinylated amines), the following stoichiometric ratios must be strictly adhered to.

Table 1: Reagent Stoichiometry for Dihydrochloride Salt Coupling

ReagentEquivalentsFunctionRationale / Causality
Carboxylic Acid 1.00Electrophile precursorSet as the limiting reagent to conserve complex/expensive acid building blocks.
Amine·2HCl 1.10 - 1.20NucleophileA slight excess ensures complete consumption of the activated ester.
DIPEA 3.50 - 4.00Non-nucleophilic base2.0 eq neutralizes the 2HCl salt; 1.5-2.0 eq facilitates coupling and neutralizes by-products.
HATU 1.20Coupling ReagentExcess ensures 100% activation of the carboxylic acid.
DMF 0.2 MSolventHigh polarity is required to dissolve the dihydrochloride salt prior to neutralization.

Table 2: Comparison of Coupling Reagents for Scale-Up

FeatureHATU / DIPEAT3P (50% in EtOAc) / DIPEA
Ideal Scale Discovery (< 5 g)Process / Scale-up (> 5 g)
Kinetics Very Fast (< 2 hours)Moderate (2 - 12 hours)
By-products HOAt, tetramethylureaWater-soluble cyclic/linear phosphates
Workup Requires basic/acidic aqueous washesSimple water wash
Safety Profile High energy (triazole-based)Benign, non-explosive

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that the chemist can verify the success of intermediate states before proceeding, effectively eliminating downstream failures.

Protocol A: Discovery-Scale Synthesis using HATU (0.1 - 5.0 g scale)

Step 1: Pre-activation of the Carboxylic Acid

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in a single portion. The solution typically turns pale yellow. Stir for 15–30 minutes.

  • Self-Validation Checkpoint 1: Analyze an aliquot via LCMS. The mass of the starting acid should disappear, replaced by the mass of the HOAt-active ester (M + 117) or the corresponding methyl ester if the LCMS sample is quenched in methanol.

Step 2: Liberation and Addition of the Amine 4. In a separate vial, suspend (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.1 eq) in DMF. Add DIPEA (2.0 eq) and sonicate for 2 minutes until a homogeneous solution of the free base is formed. 5. Add the free amine solution dropwise to the activated acid mixture. 6. Stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint 2: Spot the reaction on a TLC plate (typically 5-10% MeOH in DCM). A successful coupling will show the complete consumption of the active ester and the appearance of a new, UV-active product spot.

Step 3: Aqueous Workup and DMF Removal 7. Dilute the reaction mixture with Ethyl Acetate (10 volumes). 8. Wash the organic layer sequentially with:

  • 5% aqueous LiCl solution (3 × 5 volumes) — Causality: High ionic strength forces DMF into the aqueous phase.
  • Saturated aqueous NaHCO₃ (1 × 5 volumes) — Causality: Removes residual HOAt and unreacted carboxylic acid.
  • Brine (1 × 5 volumes).
  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Process-Scale Synthesis using T3P (> 5.0 g scale)

For larger scales, the direct coupling of carboxylate salts with amines using alternative reagents like T3P or HBTU is highly recommended to avoid the hazards of HATU .

T3P_Workflow Step1 1. Charge Reactor Acid + Amine·2HCl + EtOAc Step2 2. Base Addition Dropwise DIPEA (0 to 20°C) Step1->Step2 Step3 3. T3P Addition Dropwise T3P (50% in EtOAc) Step2->Step3 Step4 4. Reaction Stir at RT (2-12 h) Step3->Step4 Step5 5. Aqueous Workup Water Wash -> Phase Separation Step4->Step5

Process-scale experimental workflow utilizing T3P for amide bond formation.

Step 1: Reactor Charging

  • Charge a jacketed reactor with the carboxylic acid (1.0 eq), (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.1 eq), and Ethyl Acetate (10 volumes). Note: DMF is avoided here to streamline large-scale workup.

Step 2: Neutralization and Activation 2. Cool the suspension to 5 °C. 3. Add DIPEA (4.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 15 °C. 4. Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 45 minutes. Causality: Slow addition controls the mild exotherm associated with mixed anhydride formation.

Step 3: Reaction and Workup 5. Warm the reactor to 20 °C and stir for 2–12 hours.

  • Self-Validation Checkpoint 3: If the reaction stalls (LCMS shows unreacted amine and acid), verify the pH of the reaction mixture using wet pH paper. If pH < 7, the dihydrochloride salt has consumed the base. Add an additional 0.5 eq of DIPEA to resume the reaction.

  • Quench the reaction by adding water (5 volumes). Stir vigorously for 15 minutes, then allow the phases to separate.

  • The highly water-soluble phosphate by-products partition cleanly into the aqueous layer. Discard the aqueous layer and wash the organic layer with saturated NaHCO₃, followed by brine.

  • Concentrate the organic layer to yield the target amide.

Troubleshooting Common Failure Modes

  • Formation of Guanidinium By-products (HATU Protocol): If the free amine is added too slowly to a highly concentrated HATU mixture, the amine can attack the uronium carbon of HATU instead of the active ester. Solution: Ensure the carboxylic acid is fully pre-activated to the HOAt ester before amine addition, and maintain a slight excess of the acid/active ester relative to the amine during the addition phase.

  • Loss of the 4-Bromo Handle: While amide coupling conditions do not cleave aryl bromides, trace transition metal impurities in the reactor or solvent can cause spontaneous debromination. Solution: Ensure all glassware/reactors are strictly metal-free and use HPLC-grade solvents.

References

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron 2005, 61 (46), 10827-10852. URL:[Link]

  • Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society 1993, 115 (10), 4397-4398. URL:[Link]

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development 2016, 20 (2), 140-177. URL:[Link]

  • Goodreid, J. D.; Duspara, P. A.; Bosch, C.; Batey, R. A. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry 2014, 79 (3), 943-954. URL:[Link]

Method

(4-Bromopyridin-2-yl)methanamine dihydrochloride as a building block in medicinal chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization campaigns. (4-Bromopyridin-2-yl)methanamine dihydrochloride is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization campaigns. (4-Bromopyridin-2-yl)methanamine dihydrochloride is a highly versatile, orthogonally reactive scaffold widely utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors.

The architecture of this molecule offers two distinct vectors for functionalization: a primary aliphatic amine for N-terminal modifications (e.g., amidation, reductive amination) and an electron-deficient 4-bromopyridine core primed for transition-metal-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr). By leveraging this bifunctionality, drug development professionals can rapidly generate diverse libraries of structurally complex pharmacophores.

Physicochemical Properties & Handling Rationale

The use of the dihydrochloride salt form over the free base is a critical parameter in the handling and storage of this compound. The free primary amine is highly nucleophilic and, if left unprotonated, can undergo auto-polymerization by attacking the electron-deficient 4-bromo position of adjacent molecules. The dihydrochloride salt completely suppresses this degradation pathway, ensuring long-term shelf stability and preventing premature oxidation.

Table 1: Physicochemical Profile

Property Value Mechanistic Implication for Drug Design
CAS Number 1001414-95-4 Standard identifier for procurement.
Molecular Formula C6H9BrCl2N2 Represents the parent free base + 2 HCl molecules.
Molecular Weight 259.95 g/mol Must be accounted for when calculating stoichiometric equivalents.
pKa (Pyridine N) ~5.2 (estimated) Acts as a weak base and a critical hydrogen bond acceptor in ATP-binding pockets.

| Solubility | High in H2O, DMSO | The salt form requires polar aprotic solvents (DMF, DMSO) for organic synthesis. |

Strategic Utility in Kinase Inhibitor Design

The structural geometry of the 2-(aminomethyl)pyridine motif is a privileged bioisostere in oncology and immunology. The methylene linker provides conformational flexibility, allowing the attached pharmacophore to adopt optimal binding poses, while the pyridine nitrogen frequently engages in critical hydrogen bonding with the hinge region of target kinases.

This building block has been successfully deployed in the synthesis of several high-profile therapeutic targets:

  • Serine/Threonine Kinases (e.g., ERK): Utilized as a core linker to bridge terminal aryl groups with solvent-exposed regions of the ERK binding pocket[1].

  • Phosphatidylinositol Phosphate Kinases (PI5P4K): Employed to construct aryl-bipyridine amine derivatives, where the 4-bromo position is cross-coupled to form extended biaryl systems[2].

  • PDK1 Inhibitors: Acted as a foundational scaffold where orthogonal functionalization enabled rapid Structure-Activity Relationship (SAR) exploration[3].

Divergent Synthetic Workflows

The true power of (4-Bromopyridin-2-yl)methanamine dihydrochloride lies in its orthogonal reactivity. The diagram below illustrates the divergent synthetic pathways accessible from this single starting material.

G BB (4-Bromopyridin-2-yl)methanamine Dihydrochloride Amide Amide/Urea Formation (N-Functionalization) BB->Amide HATU, DIPEA, DMF RedAm Reductive Amination (N-Functionalization) BB->RedAm NaBH(OAc)3, DCE Suzuki Suzuki-Miyaura Coupling (C4-Functionalization) BB->Suzuki Pd(dppf)Cl2, Base, Heat Buchwald Buchwald-Hartwig Amination (C4-Functionalization) BB->Buchwald Pd2(dba)3, Ligand, Base Kinase Target Kinase Inhibitor (e.g., PDK1, PI5P4K, ERK) Amide->Kinase RedAm->Kinase Suzuki->Kinase Buchwald->Kinase

Divergent synthetic workflows utilizing (4-Bromopyridin-2-yl)methanamine dihydrochloride.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice.

Protocol A: N-Functionalization via Amide Coupling

Objective: Selective amidation of the primary amine while leaving the C4-bromide intact for downstream cross-coupling[1].

Reagents:

  • Carboxylic acid (1.0 eq)

  • (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology & Causality:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N2). Add DIPEA (2.0 eq) and stir for 10 minutes. Causality: HATU provides exceptionally fast kinetics for primary amines. Pre-activation forms the highly reactive OAt ester, minimizing side reactions.

  • Free-basing: In a separate vial, suspend the dihydrochloride building block in DMF and add the remaining DIPEA (2.0 eq). Causality: Because the building block is a dihydrochloride salt, exactly 2.0 equivalents of base are consumed just to liberate the free amine. Failing to account for this stoichiometric requirement will stall the reaction.

  • Coupling: Transfer the free amine solution to the activated acid mixture. Stir for 2–4 hours at room temperature.

  • Self-Validating Workup: Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Validation: The NaHCO3 wash is a self-validating step; it selectively partitions the acidic HOAt/HOBt byproducts into the aqueous phase, leaving only the neutral target amide in the organic layer, verifiable via LC-MS.

Protocol B: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the 4-bromo position on the previously N-functionalized intermediate[2].

Reagents:

  • Bromopyridine intermediate from Protocol A (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Na2CO3 (2.0 eq)

  • 1,4-Dioxane/H2O (4:1 v/v, 0.1 M)

Step-by-Step Methodology & Causality:

  • Preparation: Charge a Schlenk flask with the bromopyridine intermediate, aryl boronic acid, and Na2CO3.

  • Degassing: Add the 1,4-Dioxane/H2O mixture. Degas the suspension by sparging with N2 for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and to suppress the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 quickly, seal the vessel, and heat to 90 °C for 4–6 hours. Causality: The dppf ligand provides a large bite angle, which is highly effective for accelerating the reductive elimination step in sterically hindered or electron-deficient pyridine systems. Furthermore, the aqueous base is strictly required to convert the boronic acid into the nucleophilic boronate species, facilitating transmetalation.

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Validation: The Celite pad traps the precipitated palladium black (catalyst degradation product). A clean conversion is validated by the complete disappearance of the starting bromide isotopic pattern (M / M+2) on LC-MS.

Quantitative Data Summary

Table 2: Typical Reaction Conditions and Expected Yields

Reaction Type Target Position Typical Reagents Eq. of Base Required Expected Yield Key Mechanistic Consideration
Amide Coupling N-terminal HATU, DIPEA, DMF 3.0 - 4.0 75 - 90% Excess base required to neutralize the dihydrochloride salt.
Reductive Amination N-terminal NaBH(OAc)3, DCE 2.0 (TEA) 65 - 85% Imine formation must precede reduction; avoid strong bases.
Suzuki Coupling C4-Bromide Pd(dppf)Cl2, Na2CO3 2.0 - 3.0 70 - 95% Aqueous base required for boronate transmetalation.

| SNAr | C4-Bromide | Amine nucleophile, Heat | 2.0 - 5.0 | 40 - 70% | Pyridine nitrogen activates C4, but forcing conditions are needed. |

References

  • Google Patents. US20140066453A1 - Serine/threonine kinase inhibitors.
  • Google Patents. WO2019126733A1 - Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors.
  • Google Patents. WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors.

Sources

Application

Application Note: Step-by-Step Preparation of (4-Bromopyridin-2-yl)methanamine Dihydrochloride and Its Derivatives

Executive Summary & Strategic Rationale (4-Bromopyridin-2-yl)methanamine dihydrochloride (CAS: 1001414-95-4) is a critical, highly versatile building block in medicinal chemistry. It is frequently utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

(4-Bromopyridin-2-yl)methanamine dihydrochloride (CAS: 1001414-95-4) is a critical, highly versatile building block in medicinal chemistry. It is frequently utilized in the synthesis of advanced targeted therapeutics, including receptor-interacting protein kinase 1 (RIPK1) inhibitors[1], phosphatidylinositol phosphate kinase (PI5P4K) inhibitors[2], PDK1 modulators[3], and modulators of lipid synthesis[4].

The core synthetic challenge in preparing this building block lies in the selective reduction of its precursor, 4-bromo-2-cyanopyridine. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is fundamentally incompatible with this substrate, as it inevitably leads to rapid hydrodebromination, destroying the valuable 4-bromo handle required for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). To circumvent this, chemoselective reduction using Borane-Tetrahydrofuran (BH₃·THF) is the industry gold standard[1][4].

Mechanistic Insights (E-E-A-T)

As a self-validating protocol, every step in this workflow is designed with specific chemical causality to ensure high yield and purity:

  • Chemoselectivity of BH₃·THF : The reduction proceeds via the electrophilic coordination of borane to the nitrile nitrogen, followed by successive hydride transfers to the carbon atom. Unlike transition-metal catalyzed hydrogenation, borane selectively reduces the cyano group without inserting into the sensitive aryl C–Br bond[4].

  • The Critical Quench : The initial reduction forms a highly stable borane-amine complex. Simply extracting the mixture at this stage will result in near-zero yields. A rigorous quench with methanol, followed by an acidic workup, is strictly required to solvolyze the B–N bond and liberate the free primary amine[4].

  • Salt Formation : The free base of (4-bromopyridin-2-yl)methanamine is a low-melting oil that is prone to oxidative degradation, dimerization, and is difficult to weigh accurately. Immediate conversion to the dihydrochloride salt ensures a highly stable, non-hygroscopic crystalline product with an extended shelf life.

Synthetic Workflow Visualization

SynthesisWorkflow A 4-Bromo-2-cyanopyridine (Starting Material) B BH3·THF Reduction (Nitrile to Amine) A->B C (4-Bromopyridin-2-yl)methanamine (Free Base) B->C MeOH Quench D HCl/Dioxane Treatment (Salt Formation) C->D E Dihydrochloride Salt (Stable Intermediate) D->E Precipitation F Derivatization (e.g., Amide Coupling) E->F Base & Reagents G Target Derivatives (e.g., Kinase Inhibitors) F->G

Synthetic workflow for (4-Bromopyridin-2-yl)methanamine dihydrochloride and its derivatives.

Experimental Protocol

Caution: BH₃·THF reacts violently with water, releasing flammable hydrogen gas. Perform all operations under an inert atmosphere (N₂ or Ar) in a well-ventilated fume hood.

Phase 1: Chemoselective Reduction
  • Setup : Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Dissolution : Dissolve 4-bromo-2-cyanopyridine (10.0 g, 54.6 mmol) in anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly add BH₃·THF complex (1.0 M in THF, 164 mL, 164 mmol, 3.0 equiv) dropwise via a syringe or addition funnel over 30 minutes[4]. Maintain the internal temperature below 5 °C to prevent exothermic runaway.

  • Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12–16 hours.

  • Validation : Monitor completion via TLC (DCM:MeOH 9:1, UV detection). The starting material spot should completely disappear.

Phase 2: Quench and Free Base Isolation
  • Quenching (Critical Step) : Cool the flask back to 0 °C. Cautiously add methanol (50 mL) dropwise to quench unreacted borane and break the borane-amine complex. Significant effervescence (H₂ gas) will occur.

  • Solvolysis : Once gas evolution ceases, add 1 M aqueous HCl (100 mL) and heat the mixture to 60 °C for 1 hour to ensure complete dissociation of the boron complexes[4].

  • Extraction : Cool to room temperature and remove THF/MeOH under reduced pressure. Basify the remaining aqueous layer to pH 12 using 2 M NaOH (aq). Extract with Ethyl Acetate (3 × 150 mL).

  • Drying : Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.

Phase 3: Dihydrochloride Salt Formation
  • Salt Formation : Dissolve the crude free base in anhydrous diethyl ether or dichloromethane (100 mL). Cool to 0 °C.

  • Precipitation : Slowly add a solution of HCl in 1,4-dioxane (4.0 M, 30 mL, >2.0 equiv). A dense white precipitate will form immediately, visually validating successful salt formation.

  • Isolation : Stir for 30 minutes at 0 °C. Filter the precipitate under a nitrogen blanket using a Büchner funnel, wash with cold diethyl ether (2 × 30 mL), and dry under high vacuum to afford (4-Bromopyridin-2-yl)methanamine dihydrochloride as a white to off-white crystalline solid.

Phase 4: Downstream Derivatization (Amide Coupling)

To prepare derivatives (e.g., kinase inhibitor precursors), the dihydrochloride salt must be neutralized in situ during the coupling reaction. 13. Coupling : Suspend the dihydrochloride salt (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in anhydrous DMF. 14. Activation : Add an amide coupling reagent such as HATU (1.2 equiv) followed by a tertiary amine base (e.g., DIPEA, 4.0 equiv). Causality note: Excess DIPEA is strictly required to neutralize the two equivalents of HCl from the salt, ensuring the primary amine is fully nucleophilic[5]. Stir at room temperature for 4–12 hours until complete conversion is observed.

Quantitative Data & Reaction Parameters

ParameterReagent / ConditionValue / Rationale
Starting Material 4-Bromo-2-cyanopyridine1.0 equiv (Limiting Reagent)
Reducing Agent BH₃·THF (1.0 M)3.0 equiv (Accounts for complexation and ensures complete reduction)
Solvent (Reduction) Anhydrous THF0.3–0.5 M concentration
Quenching Agent Methanol, then 1M HClSolvolyzes the highly stable borane-amine complex
Salt Formation 4.0 M HCl in Dioxane>2.0 equiv (Protonates both the pyridine and primary amine nitrogens)
Expected Yield Dihydrochloride Salt80–88% (over two steps)
Coupling Base DIPEA≥ 4.0 equiv (Required to neutralize the dihydrochloride salt in situ)

References

  • Sigma-Aldrich. "(4-Bromopyridin-2-yl)methanamine dihydrochloride | 1001414-95-4".
  • Google Patents. "WO2019126733A1 - Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors".
  • Google Patents. "WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof".
  • DOI. "Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy".
  • Google Patents. "WO2025099307A1 - Compounds and pharmaceutical compositions thereof for the treatment of diseases".
  • Google Patents. "WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors".

Sources

Method

Buchwald-Hartwig amination of (4-Bromopyridin-2-yl)methanamine dihydrochloride

Title: Chemoselective Buchwald-Hartwig Amination of (4-Bromopyridin-2-yl)methanamine Dihydrochloride: Overcoming Catalyst Poisoning and Bifunctional Competition Introduction & Strategic Overview (4-Bromopyridin-2-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Chemoselective Buchwald-Hartwig Amination of (4-Bromopyridin-2-yl)methanamine Dihydrochloride: Overcoming Catalyst Poisoning and Bifunctional Competition

Introduction & Strategic Overview

(4-Bromopyridin-2-yl)methanamine dihydrochloride (CAS: 1001414-95-4) is a highly versatile building block widely utilized in the development of advanced pharmaceutical scaffolds, particularly in the design of kinase inhibitors (e.g., RIPK1, Pim, and mTORC)[1][2]. However, functionalizing the 4-bromo position of this specific substrate via Buchwald-Hartwig (B-H) cross-coupling presents two distinct chemical hurdles:

  • Bifunctional Chemoselectivity: The substrate contains both an electrophilic aryl bromide and a highly nucleophilic primary methanamine.

  • Catalyst Poisoning: Pyridine derivatives inherently risk deactivating the palladium catalyst via nitrogen coordination[3].

This application note provides a self-validating, field-proven protocol to selectively aminate the 4-bromo position using a protection-amination-deprotection sequence, ensuring high yields and high purity for drug development applications.

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, I frequently observe researchers attempting direct amination of dihydrochloride salts by merely adding excess base. This approach is fundamentally flawed for bifunctional substrates.

Why Direct Amination Fails: The excess strong base (e.g., NaOtBu) required to neutralize the HCl salts[4][5] will immediately deprotonate the primary aliphatic amine. Because primary alkylamines are highly nucleophilic, they will outcompete the target secondary amine coupling partner, leading to rapid oligomerization, self-condensation, and intractable product mixtures. Causality: Masking the primary amine via Boc-protection is mandatory to isolate the reactivity exclusively to the C-Br bond.

Overcoming Catalyst Poisoning: Halopyridines can act as bidentate or monodentate ligands, where the lone pair on the pyridine nitrogen σ -coordinates to the electrophilic Pd(II) intermediate. This effectively removes the metal from the catalytic cycle, stalling the reaction and precipitating inactive "palladium black"[3]. Causality: To prevent this, we employ RuPhos , a sterically demanding, electron-rich biaryl monophosphine ligand. The bulky dicyclohexylphosphino group and the isopropoxy substituents of RuPhos create a sterically saturated microenvironment around the palladium atom. This physical barrier blocks the pyridine nitrogen from binding, while the electron-rich nature of the ligand accelerates the oxidative addition of the deactivated C-Br bond[6][7].

Reaction Workflow

Workflow A 1. (4-Bromopyridin-2-yl)methanamine 2HCl Salt B 2. Free-Basing & Boc Protection (Et3N, Boc2O) A->B Mask Primary Amine C 3. tert-Butyl ((4-bromopyridin-2-yl) methyl)carbamate B->C Isolate Intermediate D 4. Buchwald-Hartwig Amination (Pd2(dba)3, RuPhos, NaOtBu, Morpholine) C->D Chemoselective C-N Coupling E 5. Protected 4-Amino Pyridine Intermediate D->E Overcome Catalyst Poisoning F 6. Acidic Deprotection (4M HCl in Dioxane) E->F Remove Boc Group G 7. Final Product: Target Kinase Scaffold F->G Yield Final Compound

Workflow for the chemoselective Buchwald-Hartwig amination of the bifunctional pyridine building block.

Quantitative Data: Ligand & Base Optimization

The following table summarizes the optimization of the B-H amination step (Workflow Step 4), coupling the Boc-protected intermediate with morpholine (1.2 eq) using 2 mol% Pd2​(dba)3​ at 100 °C in dioxane for 4 hours.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (1.4 eq)ObservationYield (%)
1 Pd2​(dba)3​ BINAPNaOtBuRapid Pd-black formation; stalled.15%
2 Pd2​(dba)3​ XPhosNaOtBuSluggish conversion; incomplete.45%
3 Pd2​(dba)3​ RuPhos NaOtBu Homogeneous red/brown solution. 88%
4 Pd2​(dba)3​ RuPhos Cs2​CO3​ Slower kinetics; requires 12h.72%

Data Interpretation: Standard bidentate ligands like BINAP fail to provide sufficient steric shielding, resulting in catalyst poisoning by the pyridine substrate. RuPhos provides the optimal balance of steric bulk and electron density to drive the catalytic cycle to completion[3][6].

Step-by-Step Experimental Protocols

Phase 1: Free-Basing and Boc-Protection

  • Preparation: Suspend (4-Bromopyridin-2-yl)methanamine dihydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C.

  • Neutralization: Add triethylamine ( Et3​N , 35.0 mmol, 3.5 eq) dropwise.

    • Causality Checkpoint: Exactly 2.0 equivalents are consumed to neutralize the dihydrochloride salt. The remaining 1.5 equivalents serve as the base catalyst for the subsequent acylation. The suspension will clarify as the free base dissolves.

  • Protection: Add di-tert-butyl dicarbonate ( Boc2​O , 11.0 mmol, 1.1 eq) dissolved in DCM (10 mL) dropwise over 15 minutes.

  • Completion: Warm to room temperature and stir for 2 hours. Monitor by TLC (Ninhydrin stain). The primary amine will be fully consumed.

  • Workup: Wash the organic layer with saturated NaHCO3​ (2 x 30 mL) and brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography to yield tert-butyl ((4-bromopyridin-2-yl)methyl)carbamate.

Phase 2: Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Boc-protected intermediate (5.0 mmol), Pd2​(dba)3​ (0.1 mmol, 2 mol%), RuPhos (0.2 mmol, 4 mol%), and NaOtBu (7.0 mmol, 1.4 eq)[8].

  • Degassing: Seal the flask with a PTFE septum. Evacuate and backfill with ultra-high-purity Argon three times.

    • Causality Checkpoint: Pd(0) is highly susceptible to oxidation. Trace oxygen will irreversibly oxidize the active catalyst to Pd(II) or Pd-black, permanently killing the reaction[3].

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (25 mL) and morpholine (6.0 mmol, 1.2 eq) via syringe.

  • Catalytic Turnover: Heat the reaction mixture to 100 °C.

    • Self-Validation: Within 15 to 30 minutes, the mixture should transition from a heterogeneous yellow suspension to a homogeneous, deep reddish-brown solution[9]. This color change indicates the successful formation of the active L-Pd(0) species and ongoing catalytic turnover. If a fine black precipitate forms, the catalyst has poisoned or oxidized.

  • Workup: After 4 hours, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues[10]. Concentrate and purify via flash chromatography.

Phase 3: Deprotection

  • Cleavage: Dissolve the aminated intermediate in DCM (10 mL). Add 4M HCl in dioxane (10 mL) at room temperature[11].

  • Isolation: Stir for 2 hours. The final product, a 4-amino-pyridine methanamine derivative, will precipitate cleanly as a hydrochloride salt. Filter, wash with cold diethyl ether, and dry under high vacuum to yield the target building block.

References

  • Synthonix. "(4-Bromopyridin-2-yl)methanamine dihydrochloride -[B42982]". Synthonix, Inc. URL:[4]

  • Sigma-Aldrich. "(4-Bromopyridin-2-yl)methanamine dihydrochloride | 1001414-95-4". URL:[5]

  • National Institutes of Health (NIH). "Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors". URL:[1]

  • DOI.org. "Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy". URL:[2]

  • Google Patents. "WO2015181797A1 - Benzenesulfonamides useful as sodium channel inhibitors" (Deprotection Methodologies). URL:[11]

  • Benchchem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine". URL:[8]

  • ChemSpider. "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine". URL:[9]

  • National Institutes of Health (NIH) / Angew. Chem., Int. Ed. "Naked Nickel-Catalyzed Amination of Heteroaryl Bromides" (Citing: Dorel R. et al., The Buchwald-Hartwig Amination After 25 Years). URL:[6]

  • Royal Society of Chemistry (RSC). "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands". URL:[10]

  • Benchchem. "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines". URL:[3]

  • National Institutes of Health (NIH). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". URL:[7]

Sources

Application

Scale-up synthesis procedures for (4-Bromopyridin-2-yl)methanamine dihydrochloride

An Application Note and Protocol for the Scale-Up Synthesis of (4-Bromopyridin-2-yl)methanamine Dihydrochloride Introduction (4-Bromopyridin-2-yl)methanamine and its dihydrochloride salt are valuable intermediates in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of (4-Bromopyridin-2-yl)methanamine Dihydrochloride

Introduction

(4-Bromopyridin-2-yl)methanamine and its dihydrochloride salt are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The presence of a bromine atom on the pyridine ring allows for further functionalization through cross-coupling reactions, making it a versatile building block in drug discovery and development. This application note provides a detailed, multi-step protocol for the scale-up synthesis of (4-Bromopyridin-2-yl)methanamine dihydrochloride, with a focus on procedural rationale and practical insights for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis of (4-Bromopyridin-2-yl)methanamine dihydrochloride can be achieved through a robust, multi-step process commencing with the commercially available 2-methyl-4-aminopyridine. The overall strategy involves the initial bromination of the pyridine ring via a Sandmeyer-type reaction, followed by the functionalization of the methyl group to an aminomethyl group, and concluding with the formation of the dihydrochloride salt.

G cluster_0 Synthesis Pathway 2-Methyl-4-aminopyridine 2-Methyl-4-aminopyridine 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine 2-Methyl-4-aminopyridine->4-Bromo-2-methylpyridine  Step 1:  Sandmeyer Reaction 4-Bromo-2-(bromomethyl)pyridine 4-Bromo-2-(bromomethyl)pyridine 4-Bromo-2-methylpyridine->4-Bromo-2-(bromomethyl)pyridine  Step 2:  Radical Bromination N-((4-Bromopyridin-2-yl)methyl)phthalimide N-((4-Bromopyridin-2-yl)methyl)phthalimide 4-Bromo-2-(bromomethyl)pyridine->N-((4-Bromopyridin-2-yl)methyl)phthalimide  Step 3:  Gabriel Synthesis (4-Bromopyridin-2-yl)methanamine (4-Bromopyridin-2-yl)methanamine N-((4-Bromopyridin-2-yl)methyl)phthalimide->(4-Bromopyridin-2-yl)methanamine  Step 4:  Hydrazinolysis (4-Bromopyridin-2-yl)methanamine\ndihydrochloride (4-Bromopyridin-2-yl)methanamine dihydrochloride (4-Bromopyridin-2-yl)methanamine->(4-Bromopyridin-2-yl)methanamine\ndihydrochloride  Step 5:  Salt Formation

Caption: Overall workflow for the synthesis of (4-Bromopyridin-2-yl)methanamine dihydrochloride.

Part 1: Synthesis of 4-Bromo-2-methylpyridine

This initial step utilizes a Sandmeyer-type reaction to replace the amino group of 2-methyl-4-aminopyridine with a bromo group. This classic transformation is a reliable method for the introduction of halides onto aromatic rings.[1][2]

Protocol
  • Reaction Setup: In a well-ventilated fume hood, charge a multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel with 48% aqueous hydrobromic acid. Cool the acid to -10°C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice).

  • Diazotization: Slowly add 2-methyl-4-aminopyridine to the cooled hydrobromic acid with vigorous stirring to form a slurry. In a separate beaker, prepare a solution of sodium nitrite in water and pre-cool it to 0°C. Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the internal temperature below 0°C. The formation of the diazonium salt is a critical step; careful temperature control is essential to prevent its decomposition.

  • Bromination: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0°C for 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for an additional 16 hours.[1]

  • Work-up and Isolation: Carefully quench the reaction by slowly adding a 4 M sodium hydroxide solution until the pH of the mixture is approximately 9, while keeping the temperature below 20°C.[1] Extract the aqueous layer with a suitable organic solvent, such as tert-butyl methyl ether (TBME) or ethyl acetate.[1] Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-methylpyridine.

Part 2: Radical Bromination of 4-Bromo-2-methylpyridine

The next stage involves the conversion of the methyl group to a bromomethyl group. This is achieved through a radical bromination reaction, a common and effective method for functionalizing benzylic positions.[2]

Protocol
  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-bromo-2-methylpyridine from the previous step in a suitable solvent like carbon tetrachloride (CCl4).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.

  • Reaction: Heat the mixture to reflux and maintain it under reflux until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-(bromomethyl)pyridine. This intermediate is often used in the next step without further purification.

Part 3: Synthesis of N-((4-Bromopyridin-2-yl)methyl)phthalimide (Gabriel Synthesis)

The Gabriel synthesis is employed to introduce the nitrogen atom, which will become the primary amine. This method is advantageous as it prevents over-alkylation, a common side reaction with other amination methods.

Protocol
  • Reaction Setup: In a reaction vessel, suspend potassium phthalimide in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Reagent Addition: Add the crude 4-bromo-2-(bromomethyl)pyridine from the previous step to the suspension.

  • Reaction: Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product. Filter the solid, wash it with water, and then with a cold, low-polarity organic solvent (e.g., ethanol or hexane) to remove impurities. Dry the resulting solid to obtain N-((4-bromopyridin-2-yl)methyl)phthalimide.

Part 4: Deprotection to (4-Bromopyridin-2-yl)methanamine (Hydrazinolysis)

The phthalimide protecting group is removed by hydrazinolysis to yield the desired primary amine.[3]

Protocol
  • Reaction Setup: Suspend the N-((4-bromopyridin-2-yl)methyl)phthalimide in ethanol in a reaction vessel equipped with a reflux condenser.[3]

  • Reagent Addition: Add hydrazine monohydrate to the suspension.[3]

  • Reaction: Heat the mixture to reflux. A thick white precipitate of the phthalhydrazide byproduct will form.[3] Continue refluxing for a few hours to ensure complete deprotection.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then further to 0°C to maximize the precipitation of the byproduct.[3] Filter the mixture and wash the precipitate thoroughly with cold ethanol.[3] Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (4-Bromopyridin-2-yl)methanamine.

Part 5: Formation of (4-Bromopyridin-2-yl)methanamine dihydrochloride

The final step is the formation of the dihydrochloride salt, which is often more stable and easier to handle than the free amine.

Protocol
  • Salt Formation: Dissolve the crude (4-Bromopyridin-2-yl)methanamine in a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Filter the solid precipitate, wash it with a small amount of cold solvent, and dry it under vacuum to yield the final product, (4-Bromopyridin-2-yl)methanamine dihydrochloride.

Data Summary

StepKey ReactantsKey ReagentsTypical ConditionsExpected Yield
12-Methyl-4-aminopyridine48% HBr, NaNO2-10°C to RT90-95%[1]
24-Bromo-2-methylpyridineNBS, AIBNReflux in CCl4-
34-Bromo-2-(bromomethyl)pyridinePotassium phthalimideHeat in DMF-
4N-((4-Bromopyridin-2-yl)methyl)phthalimideHydrazine monohydrateReflux in Ethanol-
5(4-Bromopyridin-2-yl)methanamineHCl0°C to RT-

Yields for intermediate steps are often not reported as they are used directly in the subsequent step. The overall yield will depend on the efficiency of each step.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Considerations

  • Hydrobromic acid and hydrochloric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle in a well-ventilated fume hood.

  • Hydrazine monohydrate is toxic and a suspected carcinogen. Handle with extreme care and appropriate PPE in a fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

References

  • ACS Publications. (2022, June 9). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry.
  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • PMC. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K.
  • ACS Publications. (2012, December 28). Synthesis of Multisubstituted Pyridines. Organic Letters.
  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • Denmark. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Benchchem. Scale-Up Synthesis of N-(4-Bromopyridin-2-yl)
  • ChemBK. (6-BROMOPYRIDIN-2-YL)METHANAMINE HCL. Retrieved from [Link]

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Organic Syntheses Procedure. To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel.
  • Synthonix. (4-Bromopyridin-2-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Z. Naturforsch. 58b, 443 – 446 (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)
  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with (4-Bromopyridin-2-yl)methanamine Dihydrochloride

Welcome to the technical support guide for (4-Bromopyridin-2-yl)methanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (4-Bromopyridin-2-yl)methanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you navigate the complexities of using this versatile reagent to maximize your reaction yields and purity.

Introduction: Understanding the Reagent

(4-Bromopyridin-2-yl)methanamine is a valuable building block in medicinal chemistry and materials science. It incorporates a bromo-substituted pyridine ring, which is primed for various cross-coupling reactions, and a primary aminomethyl group that serves as a key nucleophile or a point for further functionalization.

It is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. However, this salt form necessitates a critical understanding of its reactivity. The two amine functionalities—the primary aliphatic amine and the pyridine ring nitrogen—are protonated. For most reactions, the nucleophilic primary amine must be liberated by the addition of a suitable base. Failure to effectively generate the free amine is one of the most common reasons for poor reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows low or no conversion of (4-Bromopyridin-2-yl)methanamine dihydrochloride. What are the likely causes?

Answer: This is a frequent issue that almost always points to the incomplete generation of the active, nucleophilic free amine or problems with catalyst activity in cross-coupling reactions.

Cause A: Inadequate Basicity

The dihydrochloride salt requires at least two equivalents of a base to neutralize the HCl and liberate the primary amine. A third equivalent is often needed to act as an acid scavenger in subsequent reactions like acylations.

  • Explanation: The primary amine is trapped as an ammonium salt (R-CH₂NH₃⁺Cl⁻) and the pyridine nitrogen is protonated. Both must be deprotonated for the molecule to function as intended, especially for the primary amine to act as a nucleophile.[1][2][3]

  • Solution:

    • Stoichiometry Check: Ensure you are using a sufficient molar excess of base. For reactions like amide couplings, using 3-4 equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a good starting point. For cross-couplings, a strong inorganic base is often required.

    • Base Strength: The chosen base must be strong enough to deprotonate the ammonium salt (pKa ~9-10). Weak bases may not be effective. Pyridine itself is a weak base and is often used as an acid scavenger in reactions that produce mineral acids.[4]

Cause B: Catalyst Inactivity (Cross-Coupling Reactions)

For Suzuki, Buchwald-Hartwig, or similar palladium-catalyzed reactions, catalyst deactivation is a primary cause of low yield.[5][6]

  • Explanation: The active Pd(0) species is susceptible to oxidation by trace oxygen.[5][7] Furthermore, the free amino group on the pyridine substrate can sometimes coordinate to the palladium center, inhibiting the catalytic cycle.[8][9]

  • Solution:

    • Inert Atmosphere: Ensure the reaction vessel is rigorously purged with an inert gas like argon or nitrogen. Use degassed solvents.[5]

    • Catalyst and Ligand Choice: Use air-stable Pd(II) precatalysts (e.g., G3 precatalysts) that activate in situ.[10][11] The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or t-BuXPhos often give good results in Buchwald-Hartwig aminations.[12]

    • Temperature: High temperatures can sometimes lead to catalyst decomposition, seen as the formation of palladium black.[6][7] If this occurs, consider lowering the temperature and extending the reaction time.

Issue 2: Formation of Multiple Unidentified Products

Question: My TLC/LCMS shows multiple spots/peaks, and the reaction is messy. What are the common side reactions?

Answer: The presence of two nucleophilic nitrogen atoms and a reactive C-Br bond can lead to several side reactions if conditions are not carefully controlled.

Cause A: N-Alkylation/Acylation of Pyridine Ring

Under certain conditions, particularly with highly reactive electrophiles, reaction can occur at the pyridine nitrogen in addition to the desired primary amine.

  • Explanation: While the primary amine is a stronger nucleophile, the pyridine nitrogen's lone pair can still react, leading to pyridinium salt byproducts.

  • Solution:

    • Control Stoichiometry: Use of a minimal excess (e.g., 1.05-1.1 equivalents) of the electrophile can minimize this.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can increase selectivity for the more nucleophilic primary amine.

Cause B: Homocoupling and Dehalogenation (Cross-Coupling Reactions)

In Suzuki reactions, the boronic acid can couple with itself (homocoupling), and the starting bromopyridine can be reduced (dehalogenation).[8]

  • Explanation: Homocoupling is often promoted by the presence of oxygen, while dehalogenation can occur if the catalytic system is too active or if there are sources of hydride in the reaction.[8]

  • Solution:

    • Rigorous Degassing: To prevent homocoupling, ensure the reaction mixture is thoroughly degassed.

    • Optimize Conditions: To minimize dehalogenation, screen different bases and solvents. Sometimes lowering the temperature can suppress this side reaction.[8]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle (4-Bromopyridin-2-yl)methanamine dihydrochloride? The compound should be stored in a cool, dark place under an inert atmosphere, typically in a freezer at -20°C.[13] The hydrochloride salt is hygroscopic and can be sensitive to air and moisture.[14][15] Keep the container tightly sealed.

Q2: What is the best general method to generate the free amine in situ? The most common method is to add a suitable base directly to the reaction mixture containing the dihydrochloride salt.

  • For Cross-Coupling: Use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.5-3 equivalents) in solvents like dioxane, toluene, or DMF.

  • For Amide Coupling/Acylation: Use organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) in aprotic solvents like DCM, THF, or acetonitrile.[16] These bases also act as scavengers for the HCl generated during the reaction.[16]

Q3: Which solvents are recommended for this reagent? The dihydrochloride salt is soluble in water and polar organic solvents.[17] The choice of solvent is highly reaction-dependent.

  • Suzuki/Buchwald-Hartwig: Toluene, 1,4-dioxane, DME, and sometimes mixtures with water are used.[18][19]

  • Amide Coupling: Acetonitrile, THF, and DCM are common choices.[20] Acetonitrile has been shown to be particularly effective for sluggish amide couplings.[20]

Q4: Can the amino group interfere with palladium-catalyzed reactions? Yes. The lone pair of electrons on the amine can coordinate to the palladium catalyst, potentially inhibiting its activity.[8][9] However, many modern catalyst systems, particularly those with bulky phosphine ligands, can overcome this inhibition, often making protection of the amine unnecessary.[9][21]

Data & Protocols

Table 1: Recommended Base and Solvent Systems
Reaction TypeRecommended Bases (Equivalents)Recommended SolventsTemperature Range
Suzuki-Miyaura Coupling K₂CO₃ (2.5-3), Cs₂CO₃ (2.5-3), K₃PO₄ (2.5-3)1,4-Dioxane/H₂O, Toluene, DME80-110 °C
Buchwald-Hartwig Amination NaOtBu (2.5-3), K₂CO₃ (2.5-3), Cs₂CO₃ (2.5-3)Toluene, 1,4-Dioxane80-110 °C
Amide Coupling (Acyl Chloride) TEA (3-4), DIPEA (3-4), PyridineCH₂Cl₂, THF, Acetonitrile0 °C to RT
Amide Coupling (Peptide Coupling) DIPEA (3-4)DMF, CH₃CNRT
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.[18]

  • To a reaction flask, add (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.[5]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Key Concepts
Diagram 1: Liberation of the Active Free Amine

This diagram illustrates the essential deprotonation steps required to convert the inactive dihydrochloride salt into the reactive nucleophilic species.

Free_Amine_Generation cluster_0 Starting Material (Inactive Salt) cluster_1 Reaction Conditions cluster_2 Active Species for Reaction Start (4-Bromopyridin-2-yl)methanamine dihydrochloride Base ≥ 2 eq. Base (e.g., K₂CO₃, TEA) Start->Base Addition of Base Active Free Amine (Nucleophilic) Base->Active Deprotonation Troubleshooting_Workflow Start Low Yield Observed Check_Base Is Base Stoichiometry & Strength Sufficient? (≥2.5 eq. strong base) Start->Check_Base Check_Inert Was Reaction Under Strict Inert Atmosphere? Check_Base->Check_Inert Yes Solution_Base Increase Base Equivalents or Use Stronger Base Check_Base->Solution_Base No Check_Catalyst Is Catalyst/Ligand System Appropriate & Active? Check_Inert->Check_Catalyst Yes Solution_Inert Improve Degassing of Solvents & Purge Vessel Thoroughly Check_Inert->Solution_Inert No Check_Temp Is Temperature Optimal? (Any Pd black?) Check_Catalyst->Check_Temp Yes Solution_Catalyst Screen Different Ligands or Use Fresh Catalyst/Precatalyst Check_Catalyst->Solution_Catalyst No Solution_Temp Lower Temperature & Increase Reaction Time Check_Temp->Solution_Temp No Success Yield Improved Check_Temp->Success Yes Solution_Base->Success Solution_Inert->Success Solution_Catalyst->Success Solution_Temp->Success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

  • Spencer, C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved April 4, 2026, from [Link]

  • Spencer, C., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved April 4, 2026, from [Link]

  • Li, Q., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, ACS Publications. Retrieved April 4, 2026, from [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved April 4, 2026, from [Link]

  • Various authors. (2022, December 20). Will amine salts react with acid chlorides and anhydrides? Reddit. Retrieved April 4, 2026, from [Link]

  • LibreTexts. (2022, September 12). 1.20: Amines- Reactions. Chemistry LibreTexts. Retrieved April 4, 2026, from [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved April 4, 2026, from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved April 4, 2026, from [Link]

  • Lee, S. H., & Kim, S. H. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. Retrieved April 4, 2026, from [Link]

  • Various authors. (2018, March 4). What is the reaction between hydrochloric and amine? Quora. Retrieved April 4, 2026, from [Link]

  • LibreTexts. (2024, October 16). 15.13: Amines as Bases. Chemistry LibreTexts. Retrieved April 4, 2026, from [Link]

  • Thompson, A., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications. Retrieved April 4, 2026, from [Link]

  • Anzalone, A. V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved April 4, 2026, from [Link]

  • LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Retrieved April 4, 2026, from [Link]

Sources

Optimization

Troubleshooting solubility issues of (4-Bromopyridin-2-yl)methanamine dihydrochloride in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the manipulation of highly polar dihydrochloride salts in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the manipulation of highly polar dihydrochloride salts in organic synthesis. (4-Bromopyridin-2-yl)methanamine dihydrochloride is a highly versatile building block, but its salt form notoriously resists dissolution in common organic solvents.

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers, ensuring your synthetic workflows remain efficient and reproducible.

Quantitative Data & Solvent Compatibility

Before troubleshooting, it is critical to understand the physicochemical baseline of the compound. The tables below summarize the core properties and the solvent compatibility matrix.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name (4-Bromopyridin-2-yl)methanamine dihydrochloride
CAS Number 1001414-95-4[1]
Molecular Formula C6H9BrCl2N2[2]
Molecular Weight 259.95 g/mol [2]
Physical State Solid (Dihydrochloride Salt)
Table 2: Solvent Compatibility Matrix
SolventDielectric Constant (ε)Solubility (2HCl Salt)Solubility (Free Base)Application Note
Water 80.1HighLowIdeal for aqueous basic workups.
Methanol 32.7ModerateHighGood for stock solutions; highly nucleophilic.
DMF / DMSO 36.7 / 46.7Low-ModerateHighPreferred for in-situ neutralization reactions.
DCM 8.9InsolubleHighExcellent extraction solvent for the free base.
THF 7.5InsolubleHighUse only after converting to the free base.

Troubleshooting FAQs

Q1: Why does (4-Bromopyridin-2-yl)methanamine dihydrochloride exhibit such poor solubility in common organic solvents like DCM or THF?

A: The insolubility of amine hydrochlorides in organic solvents is fundamentally a thermodynamic issue. The crystal lattice of this specific dihydrochloride salt is tightly bound by strong electrostatic interactions and hydrogen bonding between the protonated primary amine, the protonated pyridine nitrogen, and the two chloride counterions. For the salt to dissolve, the solvent must provide a solvation energy that exceeds this high lattice energy[3]. Low-dielectric organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) lack the polarity and hydrogen-bond accepting/donating capacity to stabilize these separated ions, resulting in the compound remaining as an insoluble suspension[4].

Q2: I am attempting an amide coupling using this compound in DMF, but it remains a suspension. How can I drive it into solution?

A: You must perform an in-situ neutralization (freebasing) by adding a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • The Causality: DIPEA acts as a proton acceptor. Because it has a higher pKa than the protonated primary amine and pyridine nitrogens, it thermodynamically drives the deprotonation of the substrate. This neutralizes the target molecule, destroying the ionic lattice and replacing it with a highly lipophilic free base that readily solvates in organic media[4].

Q3: What if my downstream chemistry is highly water-sensitive and I cannot risk residual moisture from an aqueous workup?

A: If you need the free amine but cannot tolerate water, use an anhydrous solid-liquid neutralization strategy . Suspend the dihydrochloride salt in a polar aprotic solvent (e.g., anhydrous acetonitrile) and add an excess of finely powdered anhydrous K2​CO3​ or a basic ion-exchange resin (e.g., Amberlyst A21).

  • The Causality: The deprotonation occurs at the solid-liquid interface. The inorganic salts or resin trap the generated HCl, leaving only the anhydrous free base dissolved in the organic solvent. You simply filter off the solids before proceeding.

Workflow & Logic Visualization

DecisionTree Start Solubility Issue: (4-Bromopyridin-2-yl)methanamine 2HCl WaterTol Is water tolerated in the reaction? Start->WaterTol Biphasic Use Biphasic System + Phase Transfer Catalyst WaterTol->Biphasic Yes OrgOnly Organic Solvent Required WaterTol->OrgOnly No BaseTol Can base be added in situ? OrgOnly->BaseTol InSitu Add DIPEA/TEA in DMF/DCM BaseTol->InSitu Yes Freebase Pre-reaction Freebasing (Aqueous extraction) BaseTol->Freebase No

Decision tree for selecting a solubilization strategy for the dihydrochloride salt.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Protocol A: In-Situ Neutralization for Amide Coupling

Use this protocol when your reaction can tolerate the presence of a tertiary amine hydrochloride byproduct (e.g., DIPEA·HCl).

  • Suspension: Add 1.0 equivalent of (4-Bromopyridin-2-yl)methanamine dihydrochloride to a dry reaction flask. Add anhydrous DMF or DCM to achieve a 0.1 M concentration.

  • Neutralization: Dropwise, add 2.5 to 3.0 equivalents of DIPEA at room temperature under stirring.

  • Equilibration: Stir for 10–15 minutes to allow complete deprotonation.

    • Validation Check: Observe the reaction mixture. The initial opaque, chunky suspension should clarify into a homogeneous solution. (Note: In DCM, you may observe a transition to a very fine, translucent precipitate, which is the newly formed DIPEA·HCl salt. The target amine is now in solution).

  • Reaction: Proceed immediately with the addition of your activated carboxylic acid or electrophile.

Protocol B: Ex-Situ Freebasing via Aqueous Extraction

Use this protocol when you need the pure, isolated free amine prior to setting up your reaction.

FreebaseWorkflow Step1 Suspend 2HCl salt in DCM Step2 Add 1M NaOH (aq) until pH > 10 Step1->Step2 Step3 Stir vigorously (15 mins) Step2->Step3 Step4 Phase Separation (Aqueous vs Organic) Step3->Step4 Step5 Extract Aqueous with DCM (3x) Step4->Step5 Aqueous layer Step6 Dry over Na2SO4 & Concentrate Step4->Step6 Organic layer Step5->Step6 Combined Organics

Step-by-step workflow for the ex-situ freebasing and extraction of the amine.

  • Biphasic Setup: Suspend 1.0 g of the dihydrochloride salt in a mixture of 20 mL DCM and 20 mL Deionized Water.

  • Basification: Slowly add 1M NaOH (aq) dropwise while stirring until the aqueous layer reaches a pH of 10–11.

  • Extraction: Stir vigorously for 15 minutes to ensure maximum mass transfer of the free base into the organic layer.

    • Validation Check: Stop stirring and allow the layers to separate. Both the aqueous and organic layers should be completely clear with no undissolved solids at the interface.

  • Separation: Collect the bottom organic layer (DCM). Extract the remaining aqueous layer with additional DCM (2 x 10 mL).

  • Drying: Combine all organic layers, wash with 10 mL of brine, and dry over anhydrous Na2​SO4​ .

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine as an oil or low-melting solid.

    • Validation Check: Weigh the isolated product. The theoretical yield of the free base (MW 187.04 g/mol ) from 1.0 g of the salt (MW 259.95 g/mol ) is ~0.719 g. Achieving >85% of this mass confirms a successful extraction.

References

  • (4-Bromopyridin-2-yl)methanamine dihydrochloride -[B42982] Synthonix[Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach National Institutes of Health (NIH PMC)[Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis University of Glasgow (PhD Thesis)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base Selection for (4-Bromopyridin-2-yl)methanamine Dihydrochloride Couplings

Overview (4-Bromopyridin-2-yl)methanamine dihydrochloride is a highly versatile, yet challenging, bifunctional building block widely used in drug discovery and medicinal chemistry. Because it contains both a nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(4-Bromopyridin-2-yl)methanamine dihydrochloride is a highly versatile, yet challenging, bifunctional building block widely used in drug discovery and medicinal chemistry. Because it contains both a nucleophilic primary amine and an electrophilic 4-bromopyridine moiety, chemoselectivity is a primary concern. Furthermore, its formulation as a dihydrochloride salt strictly dictates the stoichiometric and thermodynamic requirements for base selection during amide and cross-coupling reactions.

This guide provides field-proven troubleshooting strategies, stoichiometric matrices, and self-validating protocols to ensure high-yielding couplings while suppressing dimerization and epimerization.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my HATU-mediated amide coupling fail or stall at 50% conversion when using standard protocols (1.5 eq DIPEA)? A: The failure is a direct result of base starvation. (4-Bromopyridin-2-yl)methanamine is supplied as a dihydrochloride salt. The pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~9.5) are both protonated. You must supply 2.0 equivalents of base strictly for neutralization before the amine becomes nucleophilic. HATU activation of the carboxylic acid requires an additional 1.0–1.5 equivalents of base[1]. Therefore, a minimum of 3.5 to 4.0 equivalents of an organic base like DIPEA is required for full conversion.

Q2: Can I use a weaker base like N-Methylmorpholine (NMM) to prevent epimerization of my chiral carboxylic acid? A: Yes, but with a critical caveat. NMM has a conjugate acid pKa of ~7.4. While excellent for minimizing epimerization during active ester formation, it is not strong enough to quantitatively deprotonate the primary amine hydrochloride (pKa ~9.5) upfront. If you must use NMM, use it exclusively for the acid activation step, but pre-treat the dihydrochloride salt with a stronger base (like DIPEA, pKa 10.5) to liberate the free amine before combining the reagents.

Q3: I am attempting a Buchwald-Hartwig amination to couple the primary amine to an aryl chloride. Why am I isolating a complex mixture of oligomers? A: This is a classic chemoselectivity failure. Your starting material contains both a primary amine and an active aryl bromide. Under Palladium catalysis, the primary amine of one molecule will rapidly undergo intermolecular cross-coupling with the 4-bromo group of another molecule, leading to poly-(4-aminomethylpyridine) oligomers[2]. To solve this, you must either:

  • Protect the primary amine (e.g., as a Boc carbamate) if your goal is to couple the bromide.

  • Use a non-metal catalyzed SNAr approach if your goal is to couple the amine to an electron-deficient aryl halide.

Section 2: Base Selection Matrix

Selecting the right base requires balancing pKa, solubility, and the specific mechanism of the coupling reagent.

BasepKa (Conjugate Acid)Solubility in DMF/DCMOptimal Coupling TypeTotal Eq. RequiredMechanistic Rationale
DIPEA 10.5ExcellentAmide (HATU/EDC)3.5 - 4.0High pKa ensures quantitative free-basing; steric bulk prevents nucleophilic attack on active esters[1].
NMM 7.38ExcellentAmide (Chiral Acids)3.5 - 4.0Mild basicity prevents alpha-proton abstraction (epimerization) of sensitive carboxylic acids.
K₂CO₃ 10.3Poor (Suspension)SNAr3.0 - 4.0Acts as an insoluble acid scavenger, driving the reaction forward without degrading sensitive functional groups.
DMAP 9.60ExcellentAmide (EDC/HOBt)Catalytic (0.1)Acts as an acyl transfer catalyst rather than a bulk base. Must be used alongside DIPEA or TEA[3].

Section 3: Mechanistic Workflows (Visualized)

The following diagrams illustrate the logical decision-making process for base selection and the stoichiometric breakdown of the neutralization process.

BaseSelection A Coupling Type for (4-Bromopyridin-2-yl)methanamine·2HCl B Amide Coupling (e.g., HATU, EDC) A->B C SNAr / Nucleophilic Substitution A->C D Pd-Catalyzed Cross-Coupling A->D B1 Use Organic Base (DIPEA) 3.5 - 4.0 Equivalents B->B1 Requires homogeneous activation C1 Use Inorganic Base (K2CO3 or Cs2CO3) >3.0 Equivalents C->C1 Thermal stability required D1 WARNING: High risk of self-condensation via 4-bromo. Protection required. D->D1 Bifunctional interference

Logical decision tree for selecting the appropriate base and reaction conditions.

Stoichiometry S1 Dihydrochloride Salt (Protonated Amine & Pyridine) S2 Free Base Amine (Active Nucleophile) S1->S2 + 2.0 eq DIPEA (Neutralization) S3 Amide Product S2->S3 + 1.5 eq DIPEA + HATU + R-COOH (Coupling)

Workflow showing stoichiometric base requirements for neutralizing and coupling the salt.

Section 4: Validated Experimental Protocols

Protocol A: Self-Validating HATU Amide Coupling

This protocol physically separates the acid activation step from the salt neutralization step to prevent the free amine from reacting directly with HATU (which forms an unreactive guanidinium byproduct).

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.05 eq)

  • HATU (1.2 eq)

  • DIPEA (3.6 eq total)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried 10 mL vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq). Stir at room temperature for 15 minutes. Causality: This pre-forms the active HOAt ester, ensuring the electrophile is ready before the amine is introduced.

  • Salt Neutralization: In a separate vial, suspend the (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.05 eq) in DMF. Add DIPEA (2.1 eq). Sonicate for 2–3 minutes until the suspension clears into a homogeneous solution. Causality: The 2.1 eq of base quantitatively strips the HCl from both the pyridine and the primary amine, generating the active nucleophile.

  • Coupling: Transfer the free-based amine solution dropwise into the activated acid mixture.

  • Reaction: Stir at room temperature for 2 hours. Monitor conversion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: SNAr Coupling (Avoiding Pd-Catalyzed Oligomerization)

Use this protocol when coupling the primary amine to an electron-deficient aryl halide, bypassing the need for Palladium and avoiding 4-bromo self-condensation.

Reagents:

  • (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.0 eq)

  • Electron-deficient Aryl Fluoride (e.g., 2-fluoronitrobenzene) (1.1 eq)

  • Anhydrous K₂CO₃ (3.5 eq)

  • Anhydrous DMSO (0.2 M)

Step-by-Step Methodology:

  • Preparation: Add the dihydrochloride salt (1.0 eq), the aryl fluoride (1.1 eq), and finely powdered anhydrous K₂CO₃ (3.5 eq) to a pressure-rated reaction vial.

  • Solvation: Add anhydrous DMSO. Causality: DMSO provides the high dielectric constant necessary to stabilize the Meisenheimer complex intermediate during SNAr.

  • Heating: Seal the vial and heat to 80 °C for 12 hours behind a blast shield.

  • Workup: Cool to room temperature. Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water (to remove salts and DMSO), and dry under vacuum.

References

  • Title: (4-Bromopyridin-2-yl)
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Flash chromatography purification methods for (4-Bromopyridin-2-yl)methanamine dihydrochloride products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly polar, ionizable basic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly polar, ionizable basic amines.

(4-Bromopyridin-2-yl)methanamine dihydrochloride presents a unique purification challenge. The molecule contains two basic nitrogen centers: a pyridine ring (pKa ~5.2) and a primary aliphatic amine (pKa ~9.5). In its dihydrochloride form, both nitrogens are protonated, rendering the molecule extremely hydrophilic and prone to severe electrostatic interactions with stationary phases. This guide provides field-proven, self-validating methodologies to ensure high recovery, excellent peak shape, and preservation of the desired salt form.

Purification Decision Matrix

The most critical point of failure when purifying basic amines is selecting a stationary phase that conflicts with the molecule's ionization state. The workflow below dictates the optimal chromatographic path based on your required final product state.

Workflow Start Crude (4-Bromopyridin-2-yl)methanamine Dihydrochloride Decision Required Final State? Start->Decision FreeBase Free Base Form Decision->FreeBase Neutralize Salt Dihydrochloride Salt Decision->Salt Retain Salt NP Normal Phase Amine-Functionalized Silica (Hexane/EtOAc) FreeBase->NP Basic Environment RP_HCl Reverse Phase (C18) 0.1% HCl in H2O/MeCN (Maintains HCl Salt) Salt->RP_HCl Direct Elution RP_TFA Reverse Phase (C18) 0.1% TFA in H2O/MeCN (Yields TFA Salt) Salt->RP_TFA High Resolution Req. ReSalt Re-salt Protocol (HCl in Dioxane) NP->ReSalt If Salt is Needed Later RP_TFA->ReSalt Counter-ion Exchange

Decision tree for selecting the optimal flash chromatography workflow based on final salt form.

Standard Operating Protocol: Reverse-Phase (C18) Purification

To maintain the dihydrochloride salt form without inducing counter-ion exchange, a Reverse-Phase (RP) C18 workflow utilizing an acidic modifier (HCl) is the gold standard. This protocol is designed as a self-validating system , ensuring that each step confirms the success of the previous one.

Phase 1: System and Sample Preparation
  • Column Selection: Equip the flash system with an Aqueous-C18 (AQ-C18) column.

    • Causality: Standard C18 phases can undergo "phase collapse" (dewetting) in 100% aqueous conditions. AQ-C18 columns contain polar end-capping that prevents this, which is strictly required for retaining this highly polar salt.

  • Mobile Phase Compounding:

    • Solvent A: HPLC-grade Water + 0.1% (v/v) concentrated Hydrochloric Acid (HCl).

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

    • Causality: Using HCl instead of standard modifiers like Trifluoroacetic acid (TFA) prevents the displacement of the chloride ions, ensuring the product remains a dihydrochloride salt.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Solvent A.

    • Validation Check: Spot 1 µL of the dissolved sample onto a C18 TLC plate and develop in 95% A / 5% B. An Rf of 0.15–0.25 confirms appropriate initial retention. Do not dry-load onto normal silica, as the basic nitrogens will irreversibly bind to the acidic silanols[1].

Phase 2: Gradient Execution
  • Isocratic Hold (0–2 Column Volumes): Run at 100% Solvent A.

    • Causality: Washes away highly polar, non-retained reaction byproducts (e.g., residual inorganic salts).

  • Elution Gradient (2–10 CV): Ramp from 0% to 40% Solvent B.

    • Causality: The protonated (4-Bromopyridin-2-yl)methanamine will elute early in the gradient. Monitor UV absorbance at 254 nm (optimal for the pyridine chromophore) and 220 nm (aliphatic amine/general absorbance).

  • Column Wash (10–12 CV): Ramp to 100% Solvent B to flush lipophilic impurities.

Phase 3: Recovery and Validation
  • Fraction Pooling: Combine fractions containing the target peak based on UV thresholding.

  • Lyophilization: Freeze-dry the pooled fractions.

    • Causality: Rotary evaporation of water/HCl mixtures can cause thermal degradation. Lyophilization safely removes water, MeCN, and volatile HCl, leaving the pure dihydrochloride salt as a crystalline powder.

  • Final Validation: Reconstitute a 5 mg aliquot in D₂O for ¹H-NMR. The absence of an upfield shift in the pyridine protons confirms the molecule has retained its protonated dihydrochloride state.

Troubleshooting Guide & FAQs

Q: Why does my compound streak across the entire column when I use standard normal-phase silica? A: Standard silica gel is populated with Brønsted acidic silanol groups (Si-OH). When basic amines are introduced, they undergo a strong cation-exchange interaction with these negatively charged silanols. This acid-base interaction causes severe bandspreading, peak tailing, and often irreversible binding (yield loss)[1].

Q: Can I use normal-phase chromatography if I neutralize the salt first? A: Yes. If you neutralize the dihydrochloride salt to its free base form, you can purify it using an amine-functionalized silica column (e.g., KP-NH) with a simple Hexane/Ethyl Acetate gradient. The amine-functionalized stationary phase provides a basic microenvironment that shields the analyte from residual acidic silanols, allowing for sharp peaks without the need for mobile phase modifiers[1].

Q: Why do I see severe peak tailing on my C18 column when using 0.1% Formic Acid, but perfectly sharp peaks with 0.1% TFA? A: This is a function of pH and ion-pairing. Formic acid (pKa ~3.75) does not lower the mobile phase pH enough to fully protonate and neutralize all surface silanols on the C18 particles. The remaining negatively charged silanols interact with your positively charged amine, causing tailing via cation exchange. In contrast, 0.1% TFA drops the pH to ~2.0, neutralizing the majority of silanols. Furthermore, the trifluoroacetate anion acts as a weak ion-pairing reagent, forming a hydrophobic complex with the amine that drastically improves peak shape and retention[2],[3].

Q: If TFA gives better peak shape, why does the SOP recommend 0.1% HCl? A: While TFA provides excellent chromatographic resolution, it will undergo counter-ion exchange with your molecule. The strong ion-pairing effect of TFA will strip the chloride ions, converting your dihydrochloride salt into a bis-trifluoroacetate salt during elution[3]. Because your target product is specifically the dihydrochloride form, using 0.1% HCl in the mobile phase maintains the correct counter-ion while still keeping the pH low enough to suppress silanol ionization.

Q: I accidentally purified the free base. How do I recover the dihydrochloride salt? A: You can re-salt the purified free base. Dissolve the pure free base in a minimal amount of a dry organic solvent (e.g., diethyl ether or ethyl acetate). While stirring vigorously, slowly add a stoichiometric excess of anhydrous HCl in dioxane. The dihydrochloride salt will immediately precipitate out of the solution as a white solid, which can then be collected via vacuum filtration and recrystallized[4].

Quantitative Data: Method Comparison Matrix

The following table summarizes the expected chromatographic behavior of (4-Bromopyridin-2-yl)methanamine under various flash chromatography conditions.

MethodStationary PhaseMobile Phase AdditiveMobile Phase pHSilanol SuppressionExpected Retention Factor (k')Peak Symmetry (As)
Normal Phase Bare SilicaNoneN/ANone>10 (Irreversible)Tailing/Streaking
Normal Phase Amine-FunctionalizedNoneN/AComplete (Basic Surface)1.5 - 3.01.0 - 1.2
Reverse Phase C180.1% Formic Acid~2.7Partial0.5 - 1.51.8 - 2.5
Reverse Phase C180.1% TFA~2.0High (Ion-Pairing)2.5 - 4.01.0 - 1.1
Reverse Phase AQ-C180.1% HCl~2.0High1.5 - 3.01.1 - 1.3

Note: A Peak Symmetry (As) value of 1.0 represents a perfectly symmetrical peak. Values > 1.5 indicate significant tailing.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL:[Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Corporation Knowledge Base. URL:[Link]

  • The role of TFA on Reverse phase chromatography? Chromforum. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(4-Bromopyridin-2-yl)methanamine dihydrochloride vs (5-Bromopyridin-2-yl)methanamine dihydrochloride reactivity

In rational drug design and complex molecule synthesis, the precise positioning of halogens on heteroaromatic scaffolds dictates the entire synthetic trajectory. (4-Bromopyridin-2-yl)methanamine dihydrochloride and its c...

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Author: BenchChem Technical Support Team. Date: April 2026

In rational drug design and complex molecule synthesis, the precise positioning of halogens on heteroaromatic scaffolds dictates the entire synthetic trajectory. (4-Bromopyridin-2-yl)methanamine dihydrochloride and its constitutional isomer, (5-Bromopyridin-2-yl)methanamine dihydrochloride , represent two highly versatile building blocks. While both share a protected primary amine functionality, the migration of the bromine atom from the C4 to the C5 position fundamentally alters their electronic landscape.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of these two isomers, focusing on Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. By understanding the causality behind their chemical behavior, researchers can select the optimal building block and design self-validating experimental protocols.

Mechanistic Causality: The Electronic Influence of the Pyridine Ring

The pyridine ring is inherently electron-deficient, with the nitrogen atom exerting a strong inductive and resonance-withdrawing effect. This electronic distribution is not uniform, leading to stark differences in reactivity depending on the position of the halogen.

  • The C4-Bromo Isomer (Highly Electrophilic): Halogens at the 2- and 4-positions are highly activated toward SNAr. When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate is directly stabilized by delocalization onto the electronegative ring nitrogen. This makes 4-bromopyridines exceptionally reactive electrophiles [1][1]. Interestingly, the protonation state of the pyridine ring plays a massive role in this reactivity. Protonation of 4-halopyridines to form the pyridinium species can enhance SNAr reactivity by approximately 4500-fold [2][2].

  • The C5-Bromo Isomer (Orthogonal Reactivity): Conversely, the C5 position (meta to the nitrogen) cannot resonance-stabilize the intermediate negative charge onto the nitrogen atom. Consequently, 5-bromopyridines are generally inert to SNAr under mild conditions. However, this lack of SNAr reactivity makes the C5 position an ideal, orthogonal site for selective palladium-catalyzed cross-coupling reactions without competing nucleophilic displacement [3][3].

Reactivity Start Bromopyridin-2-yl methanamine C4 4-Bromo Isomer (C4 Position) Start->C4 C5 5-Bromo Isomer (C5 Position) Start->C5 SNAr SNAr Reactions (Fast, Mild Cond.) C4->SNAr Favored (N-stabilized) CrossCoupling Pd Cross-Coupling (Standard Cond.) C4->CrossCoupling Rapid Oxidative Addition C5->SNAr Disfavored C5->CrossCoupling Favored (No SNAr)

Caption: Reactivity divergence between 4-bromo and 5-bromo isomers in SNAr and cross-coupling.

Comparative Reactivity Profile

To aid in the selection of the appropriate building block, the following table summarizes the quantitative and qualitative reactivity trends of both isomers.

Property(4-Bromopyridin-2-yl)methanamine(5-Bromopyridin-2-yl)methanamine
Electronic Nature at Halogen Highly electron-deficient (C4)Moderately electron-deficient (C5)
SNAr Susceptibility High (Driven by facile SNAr) [4][4]Very Low (No direct resonance stabilization)
Cross-Coupling Reactivity Fast oxidative additionStandard oxidative addition
Orthogonality Poor (SNAr often competes with coupling)Excellent (Coupling proceeds without SNAr)
Typical Solvents (Reactions) Polar aprotic (DMF, DMSO) for SNArBiphasic (Dioxane/H₂O) for Suzuki

Handling the Dihydrochloride Salt: Strategic Workflow

Both compounds are supplied as dihydrochloride salts. This formulation is critical for shelf stability, preventing the primary amine from undergoing auto-condensation or oxidative degradation. However, the presence of two equivalents of HCl means that any reaction involving the amine as a nucleophile, or any base-sensitive catalytic cycle, requires careful stoichiometric neutralization.

Workflow Salt Dihydrochloride Salt (Stable, Unreactive Amine) Base Add Base (>2.0 equiv) Neutralize HCl Salt->Base Step 1: Deprotection FreeAmine Free Methanamine (Active Nucleophile) Base->FreeAmine Step 2: Activation Reaction Downstream Functionalization (Amide Coupling / Alkylation) FreeAmine->Reaction Step 3: Synthesis

Caption: Workflow for activating the dihydrochloride salt for amine functionalization.

Self-Validating Experimental Protocols

The following protocols are designed not just as a list of instructions, but as self-validating systems that explain the causality behind the reagent choices.

Protocol A: SNAr of (4-Bromopyridin-2-yl)methanamine Dihydrochloride with a Thiol

Objective: Exploit the high electrophilicity of the C4 position to form a thioether. Causality: A polar aprotic solvent (DMF) is used because it poorly solvates anions, thereby increasing the effective nucleophilicity of the thiolate. An excess of base (K₂CO₃) is mandatory: 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt, and an additional 1.0–1.5 equivalents are required to deprotonate the thiol.

  • Setup: To a dry reaction vial, add (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.0 equiv) and anhydrous K₂CO₃ (3.5 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to allow the neutralization of the salt, liberating the free methanamine.

  • Nucleophile Addition: Add the desired alkyl or aryl thiol (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material will show an isotopic pattern characteristic of bromine (M and M+2 peaks of equal intensity). A successful SNAr reaction is validated by the disappearance of this isotopic pattern and a mass shift corresponding to the exact mass of the nucleophile minus the bromine atom.

Protocol B: Suzuki-Miyaura Cross-Coupling of (5-Bromopyridin-2-yl)methanamine Dihydrochloride

Objective: Form a C-C bond at the C5 position while leaving the primary amine intact. Causality: The C5 bromine undergoes facile oxidative addition with Pd(0) without the risk of background SNAr [5][5]. A biphasic solvent system (1,4-Dioxane/Water, 4:1) is utilized to ensure the solubility of both the organic substrates and the inorganic base (Na₂CO₃). Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand framework prevents catalyst deactivation by the primary amine.

  • Setup: To a Schlenk tube, add (5-Bromopyridin-2-yl)methanamine dihydrochloride (1.0 equiv), the aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add a 2.0 M aqueous solution of Na₂CO₃ (4.0 equiv total: 2.0 equiv to neutralize the salt, 2.0 equiv to activate the boronic acid).

  • Degassing: Suspend in 1,4-Dioxane. Seal the vessel, evacuate, and backfill with argon three times to prevent oxidative quenching of the Pd(0) species.

  • Reaction: Heat to 90 °C for 12 hours.

  • Self-Validation (TLC/Ninhydrin): Perform TLC using a UV lamp (254 nm). Both the starting material and product will be UV-active. To validate that the primary amine survived the cross-coupling conditions intact, stain the TLC plate with ninhydrin and heat; a purple/pink spot confirms the presence of the unreacted methanamine group.

References

  • Benchchem. Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution. Retrieved from 1

  • NIH (PMC). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Retrieved from 2

  • Adv. Synth. Catal. (via Amazon S3). Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines. Retrieved from4

  • smolecule.com. Buy 4-Bromopyridine hydrochloride | 19524-06-2. Retrieved from 5

  • PubChem. (5-Bromopyridin-2-yl)methanamine | C6H7BrN2 | CID 49761678. Retrieved from 3

Sources

Comparative

A Comprehensive Comparison Guide: Free Base vs. Dihydrochloride Salt of (4-Bromopyridin-2-yl)methanamine

Introduction and Chemical Context In modern drug discovery and agrochemical development, (4-Bromopyridin-2-yl)methanamine is a highly valued bifunctional building block. The molecule features a pyridine ring with a bromi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

In modern drug discovery and agrochemical development, (4-Bromopyridin-2-yl)methanamine is a highly valued bifunctional building block. The molecule features a pyridine ring with a bromine atom at the 4-position—serving as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)—and a primary methanamine group at the 2-position, primed for amidation, reductive amination, or alkylation.

When sourcing this reagent, synthetic chemists must choose between two primary forms: the Free Base ()[1] and the Dihydrochloride Salt ()[2]. As a Senior Application Scientist, I have observed that the choice between these two forms is rarely arbitrary; it is dictated by the specific thermodynamic requirements of the reaction, storage capabilities, and the tolerability of the reaction to exogenous bases.

Physicochemical Profiling & Stability Causality

To make an informed decision, one must first understand the fundamental physicochemical differences between the two forms.

Quantitative Comparison Table
PropertyFree BaseDihydrochloride Salt
CAS Number 865156-50-91001414-95-4
Molecular Weight 187.04 g/mol 259.95 g/mol
Physical State Liquid (typically)Solid (crystalline powder)
Solubility Soluble in DCM, EtOAc, MeOH, THFSoluble in H2O, DMSO, MeOH; Insoluble in DCM
Stability Prone to oxidation and CO2 absorptionHighly stable at room temperature
Handling Requires inert atmosphere for storageEasy to weigh; benchtop stable
The Causality of Stability and Solubility

The free base form contains a highly nucleophilic primary amine. Upon exposure to ambient air, this amine can attack atmospheric carbon dioxide to form carbamate salts, or undergo slow oxidative degradation. Furthermore, as a neutral organic molecule, it is highly soluble in aprotic organic solvents like Dichloromethane (DCM).

Conversely, the dihydrochloride salt is formed by protonating both the primary amine and the pyridine nitrogen with hydrochloric acid. By engaging the nitrogen lone pairs in bonds with protons, the molecule is rendered non-nucleophilic. This completely halts CO2 absorption and significantly raises the activation energy for oxidation, allowing the salt to be stored indefinitely on the benchtop. However, this creates an ionic lattice, meaning the salt is completely insoluble in pure DCM and requires high-dielectric solvents (like DMSO or Water) or the addition of an organic base to break the lattice.

Experimental Workflows & Methodologies

Every protocol must be a self-validating system. Below are two distinct workflows demonstrating exactly when and how to use each form, supported by mechanistic causality.

Workflow A: Amide Coupling Using the Dihydrochloride Salt

When performing an amide coupling, precise stoichiometry is critical. The dihydrochloride salt is preferred here because it is a solid, allowing for highly accurate weighing compared to the liquid free base. The required basic environment of the coupling reaction easily accommodates the neutralization of the salt.

Self-Validating Protocol:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes.

    • Validation: A color change (often pale yellow) indicates the formation of the active ester.

  • Base Addition: Add DIPEA (4.0 eq).

    • Causality: Why 4.0 equivalents? The dihydrochloride salt contains 2 equivalents of HCl. To liberate the nucleophilic free amine, 2.0 equivalents of DIPEA are consumed strictly for neutralization. The remaining 2.0 equivalents maintain the basic environment necessary to catalyze the HATU coupling mechanism.

  • Amine Addition: Add (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.1 eq). Stir at room temperature for 2-4 hours.

  • Reaction Monitoring: Quench a 10 µL aliquot in 50% MeCN/H2O and analyze via LCMS.

    • Expected Outcome: Complete disappearance of the acid mass and the appearance of the product mass[M+H]+.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO3, water, and brine.

    • Causality: The basic aqueous wash removes the excess DIPEA hydrohalide salts and any unreacted acid, driving the crude purity up prior to column chromatography.

Workflow B: Reductive Amination Using the Free Base

Reductive aminations documented in patent literature ()[3] often rely on the free base form.

Self-Validating Protocol:

  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and (4-Bromopyridin-2-yl)methanamine free base (1.05 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 2 hours.

    • Causality: Using the free base avoids the need for exogenous bases like DIPEA. Excess salts and bases can buffer the reaction pH unfavorably or competitively react, thereby disrupting the thermodynamic equilibrium required to maximize imine formation.

  • Monitoring: Analyze an aliquot by 1H NMR.

    • Expected Outcome: Disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the appearance of the characteristic imine signal (~8.0-8.5 ppm).

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for 12 hours.

    • Causality: Triacetoxyborohydride is chosen because it is a mild reducing agent that selectively reduces the imine over the starting aldehyde.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.

    • Validation: TLC (DCM:MeOH 9:1) should reveal a new, more polar spot (the secondary amine) that stains positive with Dragendorff's reagent due to the presence of the pyridine ring.

Visualizing the Decision Logic

To streamline your experimental design, the following diagrams map out the logical relationships governing form selection and reaction pathways.

FormSelection Start Select Reagent Form Storage Long-term storage (>6 months)? Start->Storage BaseSens Are reactants base-sensitive? Storage->BaseSens No Salt Use Dihydrochloride Salt (Add DIPEA/TEA) Storage->Salt Yes BaseSens->Salt No Free Use Free Base (Direct use) BaseSens->Free Yes

Decision matrix for selecting the optimal form of (4-Bromopyridin-2-yl)methanamine.

ReactionPathway Salt Dihydrochloride Salt BaseAdd Add Base (e.g., DIPEA) Salt->BaseAdd FreeBase Free Base ActiveAmine Active Primary Amine FreeBase->ActiveAmine BaseAdd->ActiveAmine Coupling Coupling Reagent ActiveAmine->Coupling Product Amide Product Coupling->Product

Reaction pathway comparing free base and salt forms in amide coupling.

References

  • Google Patents. "WO2015095767A1 - Heterocyclic modulators of lipid synthesis". Source: WIPO/Google Patents.
  • Google Patents. "WO2015181797A1 - Benzenesulfonamides useful as sodium channel inhibitors". Source: WIPO/Google Patents.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Suppliers of (4-Bromopyridin-2-yl)methanamine Dihydrochloride for Drug Discovery Research

Introduction: The Critical Role of a Privileged Scaffold In the landscape of medicinal chemistry, pyridine derivatives are recognized as "privileged scaffolds" due to their prevalence in a vast number of FDA-approved dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of a Privileged Scaffold

In the landscape of medicinal chemistry, pyridine derivatives are recognized as "privileged scaffolds" due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Their unique properties, such as the ability to act as hydrogen bond acceptors and their aqueous solubility, make them invaluable in designing novel therapeutics.[4][5] (4-Bromopyridin-2-yl)methanamine, in particular, serves as a crucial building block for synthesizing a range of molecules, including kinase inhibitors and agents targeting various signaling pathways.

The success of a multi-step synthesis, the reliability of screening data, and the ultimate viability of a drug candidate hinge on the quality of the starting materials. Impurities in a reagent can lead to unforeseen side reactions, reduce yields, and introduce contaminants that are difficult to separate from the final product.[6][7][8] Therefore, a rigorous and objective evaluation of suppliers for key intermediates like (4-Bromopyridin-2-yl)methanamine dihydrochloride is not merely a procurement exercise; it is a fundamental aspect of sound scientific research.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark suppliers of (4-Bromopyridin-2-yl)methanamine dihydrochloride. We will detail the essential analytical workflows, provide step-by-step protocols, and present a comparative analysis based on critical quality attributes.

The Supplier Qualification Workflow

A systematic approach is essential for an unbiased evaluation. The process begins with acquiring samples from various potential suppliers and subjecting them to a battery of standardized analytical tests. The results of these tests form the basis of a data-driven decision.

G cluster_0 Phase 1: Sourcing & Preparation cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Decision S1 Identify Potential Suppliers (e.g., Synthonix, Apollo, Sigma) S2 Request Samples & Certificates of Analysis (CoA) S1->S2 S3 Log Samples & Assign Blind Codes (e.g., Supplier A, B, C) S2->S3 T1 Identity Confirmation (¹H NMR, LC-MS) S3->T1 Distribute for Analysis T2 Purity Assessment (RP-HPLC, UPLC) T3 Residual Solvent Analysis (Headspace GC-MS) T4 Water Content (Karl Fischer Titration) D1 Compile & Compare Data vs. CoA T4->D1 Consolidate Results D2 Assess Impurity Profiles D1->D2 D3 Score Suppliers on Quality & Consistency D2->D3 D4 Select Primary & Secondary Suppliers D3->D4

Caption: Workflow for systematic supplier evaluation.

Critical Quality Attributes (CQAs) & Analytical Methodologies

The quality of (4-Bromopyridin-2-yl)methanamine dihydrochloride can be defined by four primary attributes: Identity, Purity, Water Content, and Residual Solvents. Each requires a specific and robust analytical method for accurate assessment.

Identity Confirmation: Is It the Right Molecule?

Before assessing purity, it is imperative to confirm that the material is indeed (4-Bromopyridin-2-yl)methanamine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural confirmation.

a) ¹H NMR Spectroscopy

  • Principle: ¹H NMR provides a detailed fingerprint of the molecule by probing the chemical environment of each hydrogen atom. The chemical shift, splitting pattern (multiplicity), and integration of the peaks confirm the structure.

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquisition: Record the spectrum on a 400 MHz or higher NMR spectrometer.

    • Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. Key expected signals for the free base include a singlet for the aminomethyl protons (-CH₂NH₂), and three distinct aromatic protons on the pyridine ring.

b) Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: LC-MS confirms the molecular weight of the compound. The sample is first separated from non-volatile impurities by HPLC, then ionized (typically via Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is determined. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[9]

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of water and acetonitrile.

    • Chromatography: Use a rapid HPLC gradient on a C18 column.

    • MS Detection: Acquire data in positive ESI mode. Look for the protonated molecular ion [M+H]⁺. For the free base (C₆H₇BrN₂), the expected m/z will be approximately 186.98 and 188.98.

Purity Assessment: How Clean Is It?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of pharmaceutical intermediates.[10]

  • Principle: Reverse-phase HPLC separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.

  • Experimental Protocol:

    • Chromatographic System: An HPLC or UPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

    • Analysis: Integrate all peaks and calculate the area percent of the main peak. Pay close attention to the impurity profile—the number and relative abundance of minor peaks.

Water Content: The Hidden Diluent

Water can affect reaction stoichiometry and the stability of the compound.[11] Karl Fischer (KF) titration is the most accurate method for determining water content in solids.[12][13]

  • Principle: This method is based on a stoichiometric reaction between iodine and water. The titration can be performed volumetrically or coulometrically, with the latter being more sensitive for low water content.[14][15]

  • Experimental Protocol:

    • Instrument: An automated Karl Fischer titrator.

    • Reagent: A suitable KF reagent (e.g., CombiTitrant).

    • Procedure: Accurately weigh a sample (typically 50-100 mg) and introduce it into the titration vessel containing a solvent (e.g., anhydrous methanol). The instrument automatically titrates the sample to an electrometric endpoint and calculates the water content as a percentage (w/w).

Residual Solvents: Remnants of Synthesis

Organic solvents used during synthesis and purification must be controlled to ensure safety and prevent interference with subsequent reactions.[16][17] Headspace Gas Chromatography (GC-HS) is the standard method for this analysis, as outlined in USP <467>.[18][19]

  • Principle: The solid sample is dissolved in a high-boiling solvent (e.g., DMSO) in a sealed vial and heated. Volatile residual solvents partition into the gas phase (headspace), which is then injected into a GC for separation and quantification.

  • Experimental Protocol:

    • Instrument: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a precise volume of a suitable solvent (e.g., 1 mL of DMSO).

    • HS Conditions: Incubate the vial at a set temperature (e.g., 80 °C) for a defined time (e.g., 15 minutes).

    • GC Analysis: Separate the injected headspace gas on a suitable capillary column (e.g., a 624-type phase) and quantify the solvents against a calibrated standard.

Comparative Data Analysis (Hypothetical)

After performing the analyses, the data should be compiled into a clear, comparative table. The following represents a hypothetical dataset for three different suppliers.

Parameter Supplier A Supplier B Supplier C Ideal Specification
Appearance White to off-white solidWhite crystalline solidYellowish powderWhite crystalline solid
Identity (¹H NMR) ConformsConformsConformsConforms to structure
Identity (LC-MS, [M+H]⁺) m/z 187.0, 189.0m/z 187.0, 189.0m/z 187.0, 189.0Correct m/z and isotope pattern
Purity (HPLC, Area %) 98.2%99.7%96.5%> 99.0%
Largest Impurity (Area %) 0.5% (at RRT 1.2)0.1% (at RRT 0.8)1.8% (at RRT 1.5)< 0.2%
Total Impurities (Area %) 1.8%0.3%3.5%< 1.0%
Water Content (Karl Fischer) 0.8%0.1%1.5%< 0.5%
Residual Solvents (GC-HS) Acetone: 500 ppmNot DetectedDichloromethane: 800 ppm< 500 ppm per solvent

Interpretation and Impact on Research

The data table reveals significant differences between the suppliers, which can have profound implications for downstream applications.

G cluster_0 Reagent Quality cluster_1 Key Reaction Step cluster_2 Downstream Consequences Reagent (4-Bromopyridin-2-yl)methanamine Dihydrochloride Purity Identity Solvents Water Reaction Reactant + Electrophile (R-X) Product Side Product Reagent->Reaction:here Impacts Stoichiometry & Side Reactions Consequences Low Yield Difficult Purification Compromised Bio-Assay Data Reaction->Consequences Leads To

Caption: Impact of reagent quality on reaction outcomes.

  • Supplier B stands out as the highest quality source. The material is a white crystalline solid with very high purity (99.7%), negligible water content, and no detectable residual solvents. This material is ideal for sensitive applications where stoichiometry is critical and impurity profiles must be clean, such as in late-stage drug development or for preparing analytical standards.

  • Supplier A provides material of acceptable quality for many routine research applications. The 98.2% purity is reasonable, but the higher water content must be accounted for when calculating molar equivalents for a reaction. The presence of acetone, while below typical limits, should be noted.

  • Supplier C presents several red flags. The yellowish color suggests potential degradation or process-related impurities. The low purity (96.5%) and a single large impurity at 1.8% are significant concerns. This impurity could interfere with the desired reaction or be difficult to remove from the final product.[8] Furthermore, the high water content and the presence of a halogenated solvent (dichloromethane) make this material unsuitable for most applications without further purification.

Conclusion and Recommendations

A thorough analytical comparison is indispensable when selecting a supplier for a critical reagent like (4-Bromopyridin-2-yl)methanamine dihydrochloride. Relying solely on a supplier's Certificate of Analysis is insufficient; independent verification is key to ensuring reproducible and reliable research outcomes.

Based on our hypothetical analysis, Supplier B would be selected as the primary source due to its exceptional purity and consistency. Supplier A could be considered a secondary or backup supplier, suitable for early-stage, less sensitive work. Supplier C 's material would be rejected as it fails to meet the minimum quality standards required for pharmaceutical research.

By investing time in this benchmarking process, researchers can mitigate risks associated with poor reagent quality, leading to more efficient synthesis, cleaner products, and ultimately, more reliable scientific data.

References

  • Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Teachy. Summary of Stoichiometry: Purity and Yield. [Link]

  • LabRulez LCMS. Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Eurofins Scientific. (2024). Water Determination by Karl Fischer. [Link]

  • Synthonix. (4-Bromopyridin-2-yl)methanamine dihydrochloride. [Link]

  • Decachem. (2026). Chemical Purity vs. Process Yield: Where Small Impurities Cause Big Losses. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • TutorChase. How do impurities impact percentage yield?. [Link]

  • Shimadzu. High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. [Link]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • BioPharm International. (2021). How Pure is Pure? Understanding Reagent Purity Grades. [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?. [Link]

  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • PubChemLite. (4-bromopyridin-2-yl)methanamine (C6H7BrN2). [Link]

  • ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Academia.edu. (2025). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • European Commission. METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. [Link]

  • Journal of Chromatographic Science. Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2021). Analytical Observations Report. [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]

  • PubChemLite. (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Coupling Catalysis for (4-Bromopyridin-2-yl)methanamine

Introduction: The Synthetic Value and Challenge of a Privileged Scaffold (4-Bromopyridin-2-yl)methanamine is a highly valuable, bifunctional building block in modern drug discovery. Its structure combines a pyridine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Value and Challenge of a Privileged Scaffold

(4-Bromopyridin-2-yl)methanamine is a highly valuable, bifunctional building block in modern drug discovery. Its structure combines a pyridine core—a common motif in pharmacologically active compounds—with a reactive bromine handle at the C4-position and a nucleophilic aminomethyl group at C2.[1] The bromine atom is a versatile point for modification via palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of molecular scaffolds to explore structure-activity relationships (SAR).[1][2]

However, the very features that make this molecule attractive also present significant synthetic challenges. The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the primary amine) can lead to catalyst inhibition or poisoning through coordination to the palladium center.[3] Furthermore, the substrate is typically supplied as a dihydrochloride salt, necessitating careful selection of a base to both neutralize the salt and facilitate the catalytic cycle.

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of (4-Bromopyridin-2-yl)methanamine. We will delve into the mechanistic rationale behind catalyst selection and provide field-proven protocols to serve as a robust starting point for your research.

The Core Challenge: Overcoming Catalyst Inhibition in Pyridine Scaffolds

The primary hurdle in the cross-coupling of aminopyridines is the potential for the substrate to act as a ligand for the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center, leading to the formation of stable, off-cycle complexes that retard or completely halt catalysis. The proximal primary amine in our target molecule presents a similar challenge.[3]

Successful catalysis hinges on selecting a ligand for the palladium that can outcompete the substrate's coordinating effects and promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] Generally, sterically bulky and electron-rich phosphine ligands have proven most effective for these challenging substrates.[5][6] They accelerate the rate-determining oxidative addition of the C-Br bond to the Pd(0) center and facilitate the final reductive elimination step to release the product.[6][7]

G cluster_workflow General Cross-Coupling Workflow Setup Reaction Setup (Substrate, Reagents, Catalyst) Inert Inert Atmosphere (Evacuate/Backfill Ar or N2) Setup->Inert React Heating & Stirring (Monitor by TLC/LC-MS) Inert->React Workup Work-up (Quench, Extract) React->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for creating carbon-carbon bonds between aryl halides and boronic acids or esters.[1] It is widely employed to synthesize 4-aryl pyridine derivatives, which are key intermediates in numerous pharmaceutical programs.[1]

Mechanistic Overview & Catalyst Rationale

The reaction is initiated by the oxidative addition of the 4-bromopyridine to a Pd(0) species. Following this, a transmetalation step occurs where the organic moiety from the boronic acid (activated by a base) is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8]

For substrates like bromopyridines, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often effective catalyst.[1][9] For more challenging couplings, catalyst systems generated in situ from a palladium(II) source like Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂ with bulky, electron-rich ligands are preferred.[10] The choice of base is critical; inorganic bases like K₃PO₄ or K₂CO₃ are commonly used in a mixed solvent system, often with water, to facilitate the transmetalation step.[1][9][11]

G Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Trans Ar-Pd(II)L2-R PdII_Aryl->PdII_Trans Transmetalation (R-B(OH)2 + Base) PdII_Trans->Pd0 Reductive Elimination Product Ar-R PdII_Trans->Product caption Catalytic cycle of the Suzuki-Miyaura coupling. G Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)L-NR2 PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (HNR2 + Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR2 PdII_Amido->Product caption Catalytic cycle of the Buchwald-Hartwig amination. G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Add. PdII_Alkynyl Ar-Pd(II)L2-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elim. Product Ar-C≡CR PdII_Alkynyl->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide R-C≡CH + Base CuAcetylide->PdII_Aryl CuAcetylide->CuX To Pd Cycle caption Catalytic cycles of the Sonogashira coupling.

Sources

Validation

Reproducibility of Synthetic Routes Using (4-Bromopyridin-2-yl)methanamine Dihydrochloride: A Comparative Guide

Executive Summary In modern drug discovery, functionalized pyridines are indispensable scaffolds. Specifically, (4-Bromopyridin-2-yl)methanamine is a highly versatile, bifunctional building block utilized extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized pyridines are indispensable scaffolds. Specifically, (4-Bromopyridin-2-yl)methanamine is a highly versatile, bifunctional building block utilized extensively in the synthesis of kinase inhibitors (e.g., RIPK1, PDK1, and dual Pim/mTORC inhibitors) 1 and Nav1.7 sodium channel modulators 2.

This guide provides an objective comparison of the reagent formats available—specifically contrasting the free base with the dihydrochloride salt (CAS: 1001414-95-4) 3—and establishes field-validated, self-correcting protocols to ensure absolute reproducibility in your synthetic workflows.

Product Profiling & Alternatives Comparison

When sourcing (4-Bromopyridin-2-yl)methanamine, chemists must choose between the free base (CAS: 865156-50-9) and the dihydrochloride salt (CAS: 1001414-95-4). While the free base eliminates the need for neutralization during coupling, it introduces severe reproducibility issues.

The Causality of Degradation: Primary alkylamines attached to electron-deficient heterocycles are prone to atmospheric oxidation and slow dimerization over time, often degrading into a dark, viscous liquid 4. The dihydrochloride salt protonates the amine lone pair, effectively locking it out of degradative pathways. This renders the salt a highly stable, non-hygroscopic, free-flowing solid, allowing for precise stoichiometric weighing—a critical factor when coupling with precious late-stage carboxylic acid intermediates.

Table 1: Quantitative Comparison of Pyridylmethanamine Reagents
Reagent FormatPhysical StateShelf StabilityHygroscopicityTypical Amide Coupling YieldOperational Requirement
(4-Bromopyridin-2-yl)methanamine • 2HCl Crystalline SolidHigh (>2 years)Low85 – 95% Requires 2.5–3.0 eq of tertiary base
(4-Bromopyridin-2-yl)methanamine (Free Base) Liquid / Semi-solidLow (Oxidizes)High60 – 80% (Variable)Requires inert storage (-20°C)
(5-Bromopyridin-2-yl)methanamine • HCl SolidHighLow80 – 90%Requires 1.5–2.0 eq of tertiary base

Mechanistic Insights: Mastering Orthogonal Reactivity

The true value of (4-Bromopyridin-2-yl)methanamine lies in its orthogonal bifunctionality.

  • The Primary Amine (Nucleophile): Used for amide couplings or reductive aminations. Because the reagent is a dihydrochloride salt, exactly 2.0 equivalents of a non-nucleophilic base (like DIPEA) are consumed purely to liberate the free amine. Failing to account for this and using only 1.0 equivalent of base will stall the reaction, as the amine remains protonated and non-nucleophilic [[5]]().

  • The 4-Bromo Position (Electrophile): The bromine atom at the 4-position is highly activated for oxidative addition by Palladium(0) catalysts due to the electron-withdrawing nature of the pyridine nitrogen. This allows for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings without interfering with the newly formed amide bond [[6]]().

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can visually and analytically confirm the success of each step.

Protocol A: High-Yield Amide Coupling (In situ Neutralization)

Reference standard for synthesizing PDK1 and RIPK1 inhibitor intermediates.5

  • Preparation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 eq) and (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.1 eq) in anhydrous DMF (0.2 M).

    • Self-Validation Check 1: The dihydrochloride salt will remain partially insoluble, resulting in a cloudy suspension.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 eq) dropwise at room temperature.

    • Self-Validation Check 2: The suspension will rapidly clear into a homogeneous solution. This visual cue confirms the successful liberation of the free amine.

  • Activation: Add HATU (1.3 eq) in one portion. Stir at room temperature for 18 hours.

  • Workup: Concentrate the DMF under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash twice with saturated aqueous NaHCO₃.

    • Causality: The basic wash is critical; it deprotonates and pulls unreacted carboxylic acid and acidic HATU byproducts (HOAt) into the aqueous layer, leaving the neutral target amide in the organic phase.

Protocol B: Chemoselective Reductive Amination

Reference standard for synthesizing dual Pim/mTORC inhibitors.1

  • Imine Formation: Combine the target aldehyde (1.0 eq) and (4-Bromopyridin-2-yl)methanamine dihydrochloride (1.0 eq) in Methanol. Add DIPEA (2.0 eq) to neutralize the salt, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir for 2 hours.

    • Causality: Acetic acid activates the carbonyl carbon of the aldehyde, accelerating the formation of the intermediate imine.

  • Reduction: Cool the mixture to 0°C and add Sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise.

    • Causality: STAB is specifically chosen over NaBH₄ because it is a milder reducing agent that will selectively reduce the imine without prematurely reducing the unreacted aldehyde.

  • Quench: After 1 hour, quench carefully with water to destroy excess hydride, extract with Ethyl Acetate, and dry over Na₂SO₄.

Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy, demonstrating how the amine and bromide handles are sequentially manipulated without cross-reactivity.

Workflow Salt Reagent (4-Bromopyridin-2-yl) methanamine 2HCl Neutralization Step 1 In situ Neutralization (DIPEA) Salt->Neutralization Amide Step 2 Amide Coupling (HATU, DMF) Neutralization->Amide + Carboxylic Acid Intermediate Intermediate 4-Bromo-Pyridine Amide Amide->Intermediate Yield >85% Suzuki Step 3 Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki + Boronic Acid + Pd(dppf)Cl2 Target Product Target Kinase Inhibitor Suzuki->Target Yield 70-90%

Orthogonal synthetic workflow leveraging the bifunctional reactivity of (4-Bromopyridin-2-yl)methanamine.

References

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - nih.gov. 1

  • (4-Bromopyridin-2-yl)methanamine dihydrochloride - [B42982] - Synthonix.3

  • CAS 865156-50-9: (4-bromo-2-pyridyl)methanamine - CymitQuimica. 4

  • WO2025099307A1 - Compounds and pharmaceutical compositions thereof for the treatment of diseases - Google Patents.5

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy - doi.org. 6

  • WO2015181797A1 - Benzenesulfonamides useful as sodium channel inhibitors - Google Patents. 2

Sources

Safety & Regulatory Compliance

Safety

(4-Bromopyridin-2-yl)methanamine dihydrochloride proper disposal procedures

Here is the comprehensive safety and disposal protocol for (4-Bromopyridin-2-yl)methanamine dihydrochloride, structured for laboratory professionals and environmental health and safety (EHS) compliance. Physicochemical P...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and disposal protocol for (4-Bromopyridin-2-yl)methanamine dihydrochloride, structured for laboratory professionals and environmental health and safety (EHS) compliance.

Physicochemical Profile & Hazard Context

(4-Bromopyridin-2-yl)methanamine dihydrochloride (CAS: 1001414-95-4) is a halogenated heterocyclic building block frequently utilized in pharmaceutical research and automated chemical synthesis[1]. To design a compliant and safe disposal protocol, we must first analyze the intrinsic properties of the molecule that dictate its environmental fate and waste categorization.

PropertyValue / ClassificationOperational Implication
Molecular Formula C₆H₉BrCl₂N₂Contains multiple halogens (Br, Cl). Must be segregated from non-halogenated waste streams[1].
Molecular Weight 259.95 g/mol Determines stoichiometric calculations for neutralization if required[1].
Salt Form Dihydrochloride (2HCl)Dissolution in aqueous media will yield an acidic solution. May require pH adjustment prior to final waste consolidation.
Primary Hazard Irritant / Environmental HazardRequires standard PPE (nitrile gloves, safety goggles, lab coat) and prevention of environmental release.

Mechanistic Safety: The Causality of Halogenated Waste

As a Senior Application Scientist, I emphasize that disposal is not merely about putting chemicals in a bin; it is about understanding the downstream chemical engineering of waste treatment.

This compound contains a bromine atom on the pyridine ring and two chloride counterions. In commercial hazardous waste management, the presence of halogens strictly dictates the disposal route. When halogenated compounds are incinerated, they generate highly corrosive and toxic hydrogen halides (e.g., HBr, HCl). Licensed incineration facilities must route these specific waste streams through specialized alkaline scrubbers to neutralize the exhaust gases before atmospheric release.

The Rule of Segregation: Introducing (4-Bromopyridin-2-yl)methanamine dihydrochloride into a non-halogenated waste stream can compromise the incineration facility's exhaust systems, violate environmental regulations (such as RCRA in the US), and result in severe EHS penalties. Furthermore, because it is a dihydrochloride salt, mixing concentrated aqueous solutions of this compound with strong bases in a generic waste carboy can cause rapid, exothermic neutralization and potentially liberate the free amine, altering the solubility and volatility profile of the waste.

Step-by-Step Disposal Methodology

The following protocol guarantees self-validating compliance with standard laboratory EHS guidelines.

Phase 1: Solid Waste Disposal (Unused Reagent or Spills)

  • Containment: Sweep up solid material using a dedicated brush and dustpan. Do not use compressed air or dry sweeping methods that generate airborne dust.

  • Packaging: Transfer the solid into a chemically compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) bottle).

  • Contaminated Consumables: Place all contaminated weighing boats, spatulas, and disposable PPE (gloves) into a heavy-duty hazardous waste bag.

  • Labeling: Affix a hazardous waste label. Explicitly check the box for "Halogenated Organic Waste" and write "Contains Bromine and Chlorine."

Phase 2: Liquid Waste Disposal (Solutions and Washings)

  • Solvent Identification: Determine if the solvent carrying the compound is aqueous or organic.

  • Organic Solutions: If the compound is dissolved in organic solvents (e.g., Methanol, DMF, DMSO), pour the solution into the designated Halogenated Organic Waste carboy.

  • Aqueous Solutions: If dissolved in water, check the pH. If highly acidic (pH < 2), carefully neutralize to pH 6-8 using dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) before adding it to the waste stream. Pour the neutralized solution into the Halogenated Aqueous Waste carboy.

  • Secondary Containment: Ensure all waste carboys are kept in secondary containment trays to capture any accidental overflow.

Phase 3: Final Decontamination

  • Wash the affected benchtop or fume hood surface with a mild detergent and water.

  • Collect the initial wash water and dispose of it in the Halogenated Aqueous Waste container.

Waste Segregation Workflow

WasteRouting Start Waste Generation: (4-Bromopyridin-2-yl)methanamine 2HCl State Determine Physical State Start->State Solid Solid Waste (Powder/PPE) State->Solid Liquid Liquid Waste (Solutions/Washings) State->Liquid Bin1 Halogenated Solid Waste Container Solid->Bin1 Solvent Determine Solvent Type Liquid->Solvent Org Organic Solvent Solvent->Org Aq Aqueous Solvent (Neutralize if pH < 2) Solvent->Aq Bin2 Halogenated Organic Liquid Waste Org->Bin2 Bin3 Halogenated Aqueous Liquid Waste Aq->Bin3 Incineration Licensed Hazardous Waste Incineration (Alkaline Scrubbing) Bin1->Incineration Bin2->Incineration Bin3->Incineration

Waste segregation workflow for halogenated amine hydrochloride salts.

References

  • Synthonix | (4-Bromopyridin-2-yl)methanamine dihydrochloride -[B42982] |[Link]

Sources

Handling

Personal protective equipment for handling (4-Bromopyridin-2-yl)methanamine dihydrochloride

A Guide to the Safe Handling of (4-Bromopyridin-2-yl)methanamine dihydrochloride (4-Bromopyridin-2-yl)methanamine dihydrochloride is a chemical compound utilized in research and development, particularly within the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Safe Handling of (4-Bromopyridin-2-yl)methanamine dihydrochloride

(4-Bromopyridin-2-yl)methanamine dihydrochloride is a chemical compound utilized in research and development, particularly within the synthesis of novel pharmaceutical agents. As a halogenated pyridine derivative, it requires careful handling to mitigate potential health risks. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Understanding the Risks: Hazard Identification

While specific toxicological data for (4-Bromopyridin-2-yl)methanamine dihydrochloride is not extensively documented in publicly accessible literature, its structural components suggest potential hazards. Pyridine derivatives can exhibit toxicity, and halogenated organic compounds may pose environmental risks. Therefore, a cautious approach is warranted.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling (4-Bromopyridin-2-yl)methanamine dihydrochloride. The following table outlines the minimum required PPE.

Body Part Personal Protective Equipment Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hands Nitrile or neoprene glovesProvides a barrier against skin contact. Double-gloving is recommended for extended handling.
Body A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an appropriate cartridgeNecessary when handling the powder outside of a fume hood to prevent inhalation.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

Engineering Controls
  • Fume Hood: All handling of solid (4-Bromopyridin-2-yl)methanamine dihydrochloride and its solutions should be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, use a tared weigh boat or paper. Perform this task in an area of the fume hood with minimal air turbulence to prevent the powder from becoming airborne.

  • Dissolving: To dissolve the compound, add the solvent to the solid slowly. Use a magnetic stirrer to aid dissolution and prevent splashing.

  • Transferring: When transferring solutions, use appropriate glassware and a funnel to minimize the risk of spills.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood weigh Weigh Compound prep_fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces transfer->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for handling (4-Bromopyridin-2-yl)methanamine dihydrochloride.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Inhalation Move the individual to fresh air. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup
  • Small Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste containing (4-Bromopyridin-2-yl)methanamine dihydrochloride must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weigh boats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.

References

For further information, consult the following resources:

  • Safety Data Sheets (SDS)
  • PubChem Compound Summary for (4-Bromopyridin-2-yl)methanamine dihydrochloride: National Center for Biotechnology Information. [Link]

  • OSHA Laboratory Safety Guidance: Occupational Safety and Health Administration. [Link]

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